3-Methyl-2-pyrazolin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLAPJMCARJFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051554 | |
| Record name | 3-Methyl-5-pyrazolone | |
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Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-26-9, 4344-87-0 | |
| Record name | 3-Methyl-2-pyrazolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-5-pyrazolone | |
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| Record name | 3-Methyl-5-pyrazolone | |
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| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-5-pyrazolone | |
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| Record name | 2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-pyrazolin-5-one, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and dyes.[1][2] Its clinical significance is highlighted by its core structure's presence in Edaravone (B1671096), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its tautomeric forms and biological relevance, to support its application in research and development.
Chemical and Physical Properties
This compound, also known as 3-methyl-5-pyrazolone, is a pale white to yellowish crystalline powder.[1][6][7] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 108-26-9 | [1][6][8] |
| Molecular Formula | C4H6N2O | [6][8][9] |
| Molecular Weight | 98.10 g/mol | [8] |
| Appearance | Pale white to yellowish crystal powder | [1][6][7] |
| Melting Point | 220-224 °C | [1][10][11] |
| Boiling Point | 183.6 °C (rough estimate) | [1][6] |
| Density | 1.1890 g/cm³ (rough estimate) | [1][6] |
| Solubility | Slightly soluble in ethanol | [1][10] |
| pKa | 13.10 ± 0.40 (Predicted) | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 2.0 (s, 3H, CH3), 3.1 (s, 2H, CH2), 9.8 (br s, 1H, NH), 11.5 (br s, 1H, NH) | [12][13] |
| ¹³C NMR (DMSO-d6) | δ (ppm): 12.0 (CH3), 40.0 (CH2), 158.0 (C=C), 175.0 (C=O) | [11][14] |
| IR (KBr disc) | ν (cm⁻¹): 3400-2800 (N-H, C-H stretching), 1710 (C=O stretching), 1600 (C=N stretching) | [11][13] |
Tautomerism
This compound exists in three tautomeric forms: the CH, OH, and NH forms.[15] The equilibrium between these tautomers is influenced by the solvent and the solid-state packing.[16][17] Understanding this tautomerism is crucial for predicting its reactivity and biological interactions.
Tautomeric forms of this compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303).[13][18]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate (80%)
-
Ice bath
-
Reflux apparatus
-
Stirring plate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (96.5 mL) and ethyl acetoacetate (92.8 g, 0.8 mol).[18]
-
Stir the mixture and heat to 50 °C.[18]
-
Introduce a nitrogen atmosphere into the reaction flask for 10-30 minutes.[18]
-
Add hydrazine hydrate (40.4 g, 0.808 mol) dropwise over a period of 15 minutes.[18]
-
After the addition is complete, continue to pass nitrogen for another 5-15 minutes.[18]
-
Increase the temperature to reflux and maintain for 3 hours.[18]
-
After the reaction is complete, cool the mixture to 5-10 °C in an ice bath over 55-60 minutes to precipitate the product.[18]
-
Collect the solid product by suction filtration.[18]
-
Wash the filter cake twice with ice-cold methanol.[18]
-
Dry the product to obtain 3-methyl-5-pyrazolone as a white crystalline solid.[18]
References
- 1. This compound | 108-26-9 [chemicalbook.com]
- 2. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 5. What is Edaravone used for? [synapse.patsnap.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. mdpi.com [mdpi.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Tautomerism of 3-Methyl-2-pyrazolin-5-one
This technical guide provides a comprehensive overview of the chemical structure and tautomerism of this compound. This compound, also known as 3-methyl-5-pyrazolone, is a significant heterocyclic compound utilized as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2][3] A critical aspect of its chemistry, which influences its reactivity and biological activity, is its existence in multiple tautomeric forms.
Chemical Structure and Nomenclature
This compound is a five-membered heterocyclic compound with the molecular formula C4H6N2O.[1][4][5] Its structure consists of a pyrazole (B372694) ring with a methyl group at position 3 and a carbonyl group at position 5. Due to prototropic tautomerism, it can be named in several ways, including 3-Methyl-1H-pyrazol-5(4H)-one.[4]
Tautomerism of this compound
Pyrazolones are well-known for their ability to exist as a mixture of tautomers. For this compound, three primary prototropic tautomers are possible: the CH form (a ketone), the OH form (an enol, aromatic), and the NH form (an imine).[6] The equilibrium between these forms is a subject of extensive study as it is crucial for understanding the molecule's chemical reactivity and biological function.[2]
The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyrazolone (B3327878) ring.[6][7] For instance, in the gas and solid states, the CH tautomer has been found to be the most stable for some derivatives.[7] However, in solution, the predominant tautomer can vary depending on the solvent's polarity and hydrogen-bonding capabilities.[7][8]
Quantitative Data on Tautomerism
The study of tautomerism often involves a combination of spectroscopic and computational methods to determine the relative populations and stabilities of the different forms. Below is a summary of typical data used in these analyses.
| Data Type | Tautomer | Observed/Calculated Values | Significance |
| ¹H NMR (ppm) | CH-form | CH₂ protons typically appear as a singlet. | Distinguishes the non-aromatic CH form. |
| OH-form | Absence of CH₂ signal; presence of an OH proton signal. | Confirms the aromatic enol structure. | |
| NH-form | Presence of an NH proton signal. | Identifies the imine tautomer. | |
| ¹³C NMR (ppm) | CH-form | Signal for a sp³-hybridized C4 carbon. | Differentiates from the sp²-hybridized C4 in the OH form. |
| OH-form | C5 chemical shift is indicative of a C-O single bond. | Confirms the enol tautomer. | |
| CH/NH-forms | C5 chemical shift is indicative of a C=O double bond. | Identifies the keto/imine forms. | |
| IR Spectroscopy (cm⁻¹) | CH/NH-forms | Strong C=O stretching band. | Indicates the presence of a carbonyl group. |
| OH-form | O-H stretching band and absence of a strong C=O band. | Confirms the hydroxyl group of the enol form. | |
| Computational Chemistry (kcal/mol) | Relative Energy | The CH form is often calculated to be the most stable in the gas phase. | Predicts the thermodynamically favored tautomer under specific conditions. |
Experimental Protocols
The characterization of this compound tautomers relies on precise experimental and computational methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
-
¹H, ¹³C, and ¹⁵N NMR: Spectra are recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to observe the effect of the solvent on the tautomeric equilibrium.[9]
-
Methodology:
-
Dissolve a known concentration of the pyrazolone derivative in the chosen deuterated solvent.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a specific temperature (e.g., 300 K).[10]
-
Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer.
-
The relative integrals of the distinct signals for each tautomer are used to determine their relative populations in the solution.[11]
-
Low-temperature NMR can be employed to slow down the proton exchange rate, allowing for the observation of separate signals for each tautomer.[11]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.
-
Methodology:
-
Grow single crystals of the compound, for instance, by slow evaporation from a suitable solvent.[11]
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature.
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which definitively identifies the tautomeric form present in the solid state.[7]
-
Computational Chemistry
Theoretical calculations are used to model the tautomers and predict their relative stabilities.[7]
-
Density Functional Theory (DFT): This is a common method for these types of studies.[12]
-
Methodology:
-
The geometries of all possible tautomers are optimized using a chosen level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G* or 6-311++G(d,p)).[7][12]
-
Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.[13]
-
The relative energies (including zero-point vibrational energy corrections) of the tautomers are calculated to determine their relative stabilities.[10]
-
The effect of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[13]
-
Conclusion
The tautomerism of this compound is a complex phenomenon that is fundamental to its chemistry. The equilibrium between the CH, OH, and NH forms is highly dependent on the surrounding environment. A thorough understanding of this tautomerism, achieved through a combination of advanced spectroscopic and computational techniques, is essential for researchers in the fields of medicinal chemistry and materials science, as it directly impacts the design and synthesis of new molecules with desired properties. The experimental protocols outlined in this guide provide a robust framework for the investigation of pyrazolone tautomerism.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 108-26-9 [chemicalbook.com]
- 4. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikidata [wikidata.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-pyrazolin-5-one from Ethyl Acetoacetate (B1235776)
This document provides a comprehensive technical overview of the synthesis of this compound, a critical heterocyclic intermediate in the pharmaceutical industry, notably as a precursor to the drug Edaravone (B1671096).[1][2] The synthesis is achieved through the condensation reaction of ethyl acetoacetate with hydrazine (B178648) hydrate (B1144303). This guide details the reaction mechanism, experimental protocols, and key analytical data, presented for practical application in a research and development setting.
Reaction Overview and Mechanism
The synthesis of this compound from ethyl acetoacetate and hydrazine is a classic example of heterocycle formation via condensation and subsequent intramolecular cyclization. The reaction proceeds by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbons of ethyl acetoacetate. The more reactive ketone carbonyl is typically attacked first, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the stable five-membered pyrazolone (B3327878) ring.
Caption: Logical flow of the pyrazolone synthesis mechanism.
Experimental Protocols
Several variations of the synthesis have been reported, differing primarily in the choice of solvent and reaction temperature. Below are detailed methodologies from cited literature.
Experimental Workflow: General Procedure
The following diagram outlines the typical workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow for the synthesis.
Method A: High-Yield Synthesis in Methanol[3]
This protocol is noted for achieving a very high yield under an inert atmosphere.
-
Preparation : Add 96.5 ml of methanol (B129727) and 92.8 g (0.8 mol) of methyl acetoacetate to a reaction flask and stir. Heat the mixture to 50°C.
-
Inert Atmosphere : Introduce nitrogen gas into the reaction vessel for 10 to 30 minutes.
-
Hydrazine Addition : Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes while maintaining the nitrogen atmosphere.
-
Reaction : After addition, continue the nitrogen flow for another 5 to 15 minutes. Increase the temperature to reflux and maintain for 3 hours.
-
Work-up : Cool the reaction mixture to 5-10°C over 55-60 minutes to precipitate the product.
-
Purification : Collect the solid by suction filtration. Wash the filter cake twice with ice-cold methanol and then dry to obtain the final product.
Method B: Ethanolic Synthesis[4]
This method employs ethanol as a solvent and a slightly elevated reaction temperature.
-
Preparation : Place 100 mmol of ethyl acetoacetate in a 250 mL round bottom flask.
-
Hydrazine Addition : Add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise with continuous stirring.
-
Reaction : Maintain the temperature of the reaction mixture at 60°C and continue stirring for 1 hour.
-
Work-up : After the reaction period, cool the mixture in an ice bath to induce crystallization.
-
Purification : Filter the resulting solid product, wash with cold ethanol, and recrystallize from ethanol.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Reactant Properties
| Compound | Molar Mass ( g/mol ) | CAS No. | Role |
| Ethyl Acetoacetate | 130.14 | 141-97-9 | β-Ketoester |
| Hydrazine Hydrate | 50.06 | 7803-57-8 | Nucleophile |
| This compound | 98.10 | 108-26-9 | Product |
Table 2: Comparison of Reaction Conditions and Yields
| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| A | Methyl Acetoacetate + Hydrazine Hydrate | Methanol | Reflux | 3 h | 97.3 | 99.9 (HPLC) | [3] |
| B | Ethyl Acetoacetate + Hydrazine Hydrate | Ethanol | 60°C | 1 h | 64 | N/A | [4][5] |
| C | Ethyl Acetoacetate + Phenylhydrazine (B124118) | Acetic Acid | Reflux | 6 h | N/A | N/A | [6] |
Note: Method C uses phenylhydrazine to produce a phenyl-substituted pyrazolone, but the conditions are relevant for understanding the scope of the reaction.
Product Characterization
The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic analysis.
Table 3: Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [7] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 220-222°C | [3] |
| 217°C (lit), 202°C (obs) | [4][5] | |
| IR (KBr, cm⁻¹) | 3350 (N-H), 3060 (C-H), 1740 (C=O) | [4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.85 (s, 1H, NH), 4.75 (s, 1H, H5), 4.27 (s, 1H, H4), 2.24 (s, 3H, CH₃) | [4] |
| ¹³C NMR (CDCl₃, δ ppm) | 157.5, 152.4, 151.5, ..., 16.2 | [4] |
| Mass Spec (m/z) | Top Peak: 98 | [7] |
Safety Considerations
-
Hydrazine Hydrate : It is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Solvents : Methanol and ethanol are flammable. Acetic acid is corrosive. Avoid open flames and ensure proper ventilation.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these methods based on specific laboratory conditions and safety protocols.
References
- 1. ias.ac.in [ias.ac.in]
- 2. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one (CAS 108-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-pyrazolin-5-one (CAS 108-26-9), a pivotal heterocyclic organic compound. Also known by synonyms such as 3-Methyl-5-pyrazolone, this molecule is a critical intermediate in the synthesis of a wide array of products, ranging from pharmaceuticals and agrochemicals to dyes.[1][2] Its structural features, particularly its capacity for tautomerism, make it a versatile building block in organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, and key applications, with a focus on its role in the production of the neuroprotective drug Edaravone.
Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline solid.[3] It is soluble in polar solvents like water and alcohols.[3] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂O | [4] |
| Molecular Weight | 98.10 g/mol | [5] |
| Melting Point | 220-224 °C | [6] |
| Boiling Point | 309.7 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Flash Point | 141.1 °C | [7] |
| Water Solubility | Slightly soluble | [3] |
| LogP | -1.08 | [7] |
| Topological Polar Surface Area | 41.5 Ų | [5] |
| Vapor Pressure | 0.000345 mmHg at 25°C | [7] |
Tautomerism
A crucial aspect of the chemistry of this compound is its existence in multiple tautomeric forms. The equilibrium between these forms can be influenced by the solvent and the physical state (solid or solution). The three primary tautomers are the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one).[8] Understanding this tautomerism is essential for predicting its reactivity and for spectroscopic analysis.
Figure 1: Tautomeric forms of this compound.
Experimental Protocols
The synthesis of this compound is most commonly achieved through the condensation reaction of a β-ketoester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, with hydrazine (B178648) hydrate (B1144303).
Synthesis of this compound from Methyl Acetoacetate and Hydrazine Hydrate
This protocol describes a high-yield synthesis method.[4]
Materials:
-
Methyl acetoacetate (0.8 mol, 92.8 g)
-
Hydrazine hydrate (0.808 mol, 40.4 g)
-
Methanol (B129727) (96.5 ml for reaction, plus additional for washing)
-
Nitrogen gas supply
-
Reaction apparatus (e.g., round-bottom flask with reflux condenser, dropping funnel, and stirrer)
-
Heating mantle
-
Cooling bath (ice-water)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In the reaction apparatus, combine 96.5 ml of methanol and 92.8 g of methyl acetoacetate. Stir the mixture to ensure homogeneity.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10 to 30 minutes.
-
Reactant Addition: Heat the mixture to 50 °C. Begin the dropwise addition of 40.4 g of hydrazine hydrate. Control the addition rate to take approximately 15 minutes.
-
Reaction: After the addition is complete, continue to pass nitrogen through the system for another 5 to 15 minutes. Increase the temperature to bring the mixture to reflux and maintain this temperature for 3 hours.
-
Crystallization: Upon completion of the reaction, cool the mixture to between 5 and 10 °C over a period of 55 to 60 minutes to induce product precipitation.
-
Isolation and Purification: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol.
-
Drying: Dry the resulting white crystalline solid to obtain this compound. The reported yield for this method is 97.3%, with a purity of 99.9% as determined by HPLC.[4] The melting point of the product is expected to be in the range of 220-222 °C.[4]
References
- 1. This compound | 108-26-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS 108-26-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. spectrabase.com [spectrabase.com]
Solubility Profile of 3-Methyl-2-pyrazolin-5-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Methyl-2-pyrazolin-5-one, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound in different solvents is critical for its application in chemical synthesis, formulation development, and analytical chemistry. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in research and development.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. Most sources describe its solubility in qualitative terms. However, for comparative purposes, quantitative data for the closely related compound, 3-Methyl-1-phenyl-2-pyrazolin-5-one, is presented below, alongside the qualitative information for the target compound.
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Ethanol | Not Specified | Slightly Soluble[1][2] | Qualitative |
| 5% Caustic Soda (aq) | Not Specified | Clear Solution | Qualitative | |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Water | 20 | 3 g/L[3] | Quantitative |
| Hot Water | Not Specified | Soluble | Qualitative | |
| Alcohol | Not Specified | Soluble | Qualitative | |
| Acid | Not Specified | Soluble | Qualitative | |
| Alkali | Not Specified | Soluble | Qualitative | |
| Benzene | Not Specified | Slightly Soluble | Qualitative | |
| Ether | Not Specified | Insoluble | Qualitative | |
| Petroleum Ether | Not Specified | Insoluble | Qualitative | |
| Dimethylformamide (DMF) | Not Specified | Slightly Soluble | Qualitative | |
| Chloroform | Not Specified | Slightly Soluble | Qualitative |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for various applications. Below are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in a given solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) can also be used.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the decomposition point of the solute) until the solute is completely dry.
-
Weighing: Accurately weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.
UV-Visible Spectrophotometry Method
This method is suitable when the solute has a chromophore that absorbs light in the UV-Visible range. It is a sensitive and accurate method that requires a smaller amount of sample compared to the gravimetric method.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the given temperature.
Visualizing Key Processes
To further aid in the understanding of the synthesis and experimental determination of solubility, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for solubility determination.
References
Spectral Analysis of 3-Methyl-2-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the heterocyclic compound 3-Methyl-2-pyrazolin-5-one. This document details the spectral characteristics, discusses the influence of tautomerism on the data, presents experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflows.
Introduction
This compound is a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical nature and presence in various pharmacologically active molecules. A thorough understanding of its spectral properties is crucial for its identification, characterization, and the development of new derivatives. This guide focuses on its ¹H NMR, ¹³C NMR, and IR spectral data.
A key feature of this compound is its existence in different tautomeric forms: the CH-form (3-methyl-2,4-dihydro-3H-pyrazol-3-one), the OH-form (5-methyl-1H-pyrazol-3-ol), and the NH-form (3-methyl-1,2-dihydro-3H-pyrazol-3-one). The equilibrium between these tautomers is highly dependent on the solvent and the physical state (solid or solution), which significantly influences the observed spectral data.
Data Presentation
The following tables summarize the quantitative NMR and IR spectral data for this compound. The NMR data presented is for the compound dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), where the NH-form is predominant.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~10.5 | Broad Singlet |
| C₄-H₂ | ~5.24 | Singlet |
| C₃-CH₃ | ~2.10 | Singlet |
Table 2: IR Spectral Data of this compound (Solid State, KBr Pellet)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 | Stretching vibration of the amine group.[1] |
| C-H Stretch | 3060 | Stretching vibration of the C-H bonds.[1] |
| C=O Stretch | 1740 | Stretching vibration of the carbonyl group.[1] |
Tautomerism and Its Spectral Implications
The tautomeric nature of this compound is a critical consideration in the interpretation of its spectral data. In polar aprotic solvents like DMSO, the NH-form is the major species, as reflected in the NMR data provided. However, in non-polar solvents, the equilibrium can shift towards the CH or OH forms, leading to different chemical shifts and coupling patterns.
For instance, the presence of the OH-form would result in a characteristic O-H signal in the ¹H NMR spectrum and a C-O signal in the ¹³C NMR spectrum, while the C=O signal would be absent. Similarly, the CH-form would exhibit distinct signals for the CH₂ group. Researchers should be aware of these potential variations and consider the solvent system when analyzing spectral data for this compound and its derivatives.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity (e.g., zgpg30).
-
Set a wider spectral width compared to ¹H NMR.
-
Increase the number of scans significantly due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
Identify and assign the characteristic absorption bands (e.g., N-H, C=O, C-H stretches).
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a general workflow for its spectral analysis.
References
The Versatility of 3-Methyl-2-pyrazolin-5-one: A Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-2-pyrazolin-5-one, a five-membered heterocyclic compound, stands as a cornerstone in the field of organic synthesis. Its unique chemical architecture, characterized by multiple reactive sites, has rendered it an invaluable scaffold for the construction of a diverse array of organic molecules. This technical guide delves into the core applications of this compound, providing an in-depth overview of its role in the synthesis of novel compounds, particularly in the realms of medicinal chemistry and material science. The content herein is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource complete with experimental protocols and quantitative data to facilitate further research and application.
Core Synthetic Applications
The utility of this compound in organic synthesis is multifaceted, primarily revolving around its function as a versatile building block. Its applications can be broadly categorized into the synthesis of complex heterocyclic systems, the development of novel pharmaceuticals, and the production of vibrant azo dyes.
A Cornerstone in Heterocyclic Synthesis: The Knorr Pyrazole (B372694) Synthesis
One of the most prominent applications of this compound is in the Knorr pyrazole synthesis, a classic and efficient method for the preparation of pyrazole derivatives.[1][2] This reaction typically involves the condensation of a β-ketoester with a hydrazine (B178648).[1][3] Specifically, this compound can be synthesized by reacting ethyl acetoacetate (B1235776) with hydrazine hydrate.[4][5] This foundational reaction opens the door to a vast library of substituted pyrazoles with significant potential in medicinal chemistry.
dot
Caption: General scheme of the Knorr Pyrazole Synthesis.
A Privileged Scaffold in Medicinal Chemistry
The pyrazolone (B3327878) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[6][7] Derivatives of this compound have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[5][6][7]
For instance, substituted 3-methyl-2-pyrazolin-5-ones have been synthesized and evaluated for their antibacterial activity against various strains of bacteria.[6] Furthermore, the pyrazolone core is a key component in several FDA-approved drugs, highlighting its clinical significance.[7] The neuroprotective agent edaravone (B1671096) is a notable example of a drug molecule based on the 1-phenyl-3-methyl-5-pyrazolone structure.[8][9]
dot
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Technical Guide to the Biological Activity of 3-Methyl-2-pyrazolin-5-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyl-2-pyrazolin-5-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
Derivatives of this compound have been extensively evaluated for their efficacy against a range of pathogenic bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of various this compound derivatives against selected microbial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole-thiadiazine derivative 21a | Staphylococcus aureus | 62.5 | Candida albicans | 2.9 | [1] |
| Pyrazole-thiadiazine derivative 21a | Bacillus subtilis | 125 | Aspergillus flavus | 7.8 | [1] |
| Pyrazoline derivative 9 | S. aureus (MDR) | 4 | - | - | [2] |
| Pyrazoline derivative 9 | S. epidermidis (MDR) | 4 | - | - | [2] |
| Pyrazoline derivative 9 | E. faecalis (MDR) | 4 | - | - | [2] |
| Pyrazoline derivative 9 | E. faecium (MDR) | 4 | - | - | [2] |
| Dichloropyrazolone IIIb | Bacillus subtilis | Potent Activity | - | - | [3] |
| Dichloropyrazolone Vb | Bacillus subtilis | Potent Activity | - | - | [3] |
| Pyrazole (B372694) derivative 6b | Escherichia coli | - | Aspergillus niger | - | [4] |
| Pyrazole derivative 6f | Escherichia coli | - | Aspergillus niger | - | [4] |
| Pyrazole derivative 6g | Escherichia coli | - | Aspergillus niger | - | [4] |
| Pyrazole derivative 6j | Escherichia coli | - | Candida albicans | - | [4] |
| Pyrazole derivative 6k | Escherichia coli | - | Candida albicans | - | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial efficacy of these compounds is the agar (B569324) well-diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).
1. Agar Well-Diffusion Assay:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, often corresponding to a cell density of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well containing only the solvent serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin, griseofulvin) serve as positive controls.[4]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: The MIC is typically determined using a broth microdilution or agar dilution method. For compounds showing significant zones of inhibition in the agar well-diffusion assay, the MIC is determined.[3]
-
Procedure (Broth Microdilution):
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with the microbial suspension to a final concentration of about 5 x 10⁵ cells/mL.[2]
-
The plates are incubated under appropriate conditions.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
-
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Activity
Pyrazolone (B3327878) derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5][6][7]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes (IC50 values) and by in vivo models such as the carrageenan-induced paw edema test.
| Compound/Derivative | Assay | IC50 (µM) | % Inhibition of Edema (Dose) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | - | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | 4.5 | - | [5] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 | 75% | [5] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | 0.12 | - | [5] |
| Pyrazole derivative 2a | COX-2 Inhibition | 0.01987 | - | [8] |
| Pyrazole derivative 3b | COX-2 Inhibition | 0.03943 | - | [8] |
| Pyrazole derivative 5b | COX-2 Inhibition | 0.03873 | - | [8] |
| Pyrazole derivative 5e | COX-2 Inhibition | 0.03914 | - | [8] |
| Pyrazoline 2d | Carrageenan-induced paw edema | - | Higher than indomethacin (B1671933) | [7] |
| Pyrazoline 2e | Carrageenan-induced paw edema | - | Higher than indomethacin | [7] |
| Pyrazolone derivative 6b | Carrageenan-induced paw edema | - | Most active in series | [9][10] |
| Pyrazolone derivative 9b | Carrageenan-induced paw edema | - | Most active in series | [9][10] |
Experimental Protocol: Anti-inflammatory Assays
1. In Vitro COX Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.
-
Procedure:
-
The purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The enzymatic reaction leads to the production of prostaglandin (B15479496) E2 (PGE2), which can be quantified using methods like enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control without the compound.
-
The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.[8]
-
2. In Vivo Carrageenan-Induced Paw Edema Test:
-
Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema.
-
Procedure:
-
Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test groups receiving different doses of the pyrazolone derivatives.[4]
-
The test compounds and the standard drug are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Signaling Pathway: COX Inhibition
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Recent research has highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of critical signaling pathways and the induction of apoptosis.
Quantitative Anticancer Data
The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolone P7 | A549 (Lung) | - | High antiproliferative activity |
| Pyrazolone P7 | NCI-H522 (Lung) | - | High antiproliferative activity |
| Pyrazolone P11 | A549 (Lung) | - | High antiproliferative activity |
| Pyrazolone P11 | NCI-H522 (Lung) | - | High antiproliferative activity |
| Cu(II) complex of pyrazolone | HEPG2 (Liver) | 0.061 µg/mL | - |
| Cu(II) complex of pyrazolone | PC3 (Prostate) | 0.389 µg/mL | - |
| Mn(II) complex of pyrazolone | HCT116 (Colon) | 0.2213 µg/mL | - |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | - |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | - |
| Pyrazole-indole hybrids (5a-j, 7a-e) | MCF-7 (Breast) | 10.6 ± 2.3 to 63.7 ± 5.5 | - |
| Pyrazolone-chalcone 3b | MCF-7 (Breast) | - | Inhibits PI3K/Akt/ERK1/2 pathway |
Experimental Protocol: Anticancer Assays
1. In Vitro Cytotoxicity Assessment (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate and incubated for 24 hours.[11]
-
Compound Treatment: The cells are treated with serial dilutions of the pyrazolone derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Cell Cycle Analysis:
-
Principle: This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to assess if a compound induces cell cycle arrest.
-
Procedure:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).[11]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.[11]
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[11]
-
Signaling Pathway: PI3K/Akt/ERK1/2 Inhibition
Caption: Anticancer mechanism via PI3K/Akt/ERK1/2 pathway inhibition.
Conclusion and Future Perspectives
The this compound core structure continues to be a fertile ground for the discovery of new bioactive molecules. The derivatives exhibit a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity, as well as to improve their pharmacokinetic and safety profiles. The elucidation of their precise mechanisms of action will further pave the way for their development into clinically useful drugs.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jpsbr.org [jpsbr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one
This technical guide provides a comprehensive review of the synthesis, properties, and biological applications of this compound and its derivatives. The information is compiled from the scientific literature to support research and development in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound, also known as 3-methyl-5-pyrazolone, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [4] |
| Molecular Weight | 98.10 g/mol | [4] |
| Melting Point | 220-224 °C | [2][5] |
| Boiling Point | 183.6°C (estimate) | [2] |
| Appearance | Yellowish or pale white crystal powder | [2][6][7] |
| Solubility | Slightly soluble in ethanol (B145695) | [2][6] |
| pKa | 13.10 ± 0.40 | [2] |
| Flash Point | 141.1°C | [6] |
Synthesis of this compound and Derivatives
The most common and straightforward synthesis of this compound involves the condensation reaction between ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303).[8][9] Various derivatives can be synthesized by modifying the starting materials or by subsequent reactions on the pyrazolone (B3327878) ring.[10][11]
General Synthesis Pathway
The diagram below illustrates the fundamental synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound [5][8]
-
Add 92.8 g of methyl acetoacetate (or 32.5 g of ethylacetoacetate) and 96.5 ml of methanol (B129727) (or 20 ml of ethanol) to a reaction flask and stir.[5][8]
-
Introduce nitrogen gas into the flask for 10-30 minutes.[5]
-
Slowly add 40.4 g of hydrazine hydrate (or a solution of 12.5 g hydrazine hydrate in 20 ml ethanol) dropwise over 15 minutes.[5][8]
-
After the addition is complete, continue passing nitrogen for another 5-15 minutes.[5]
-
Increase the temperature to reflux and maintain the reaction for 1-3 hours.[5][8]
-
Cool the reaction mixture to 5-10°C to allow the product to precipitate.[5]
-
Collect the solid product by suction filtration.
-
Wash the filter cake with ice-cold methanol and dry to obtain the final product.[5]
-
The product can be recrystallized from ethanol for further purification.[10]
Table 2: Synthesis Yields of this compound Derivatives
| Starting Materials | Derivative | Yield (%) | Reference |
| Methyl acetoacetate, Hydrazine hydrate | 3-Methyl-5-pyrazolone | 97.3 | [5] |
| Ethyl acetoacetate, Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazole-5(4H)-one | 93-100 | [12] |
| Ethyl 4-nitrobenzoyl acetate, p-tolylhydrazine hydrochloride | 5-Hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole | 54 | [11] |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one, 2,4-dinitrophenylhydrazine | 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 74 | [7] |
| 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, 2,4-dinitrophenylhydrazine | 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 73 | [7] |
Biological Activities and Applications
Pyrazolone derivatives are known for a wide spectrum of biological activities, making them attractive scaffolds in drug development.[1] They have been investigated for their antibacterial, antifungal, anti-inflammatory, analgesic, and antioxidant properties.[8][10]
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria.[10][13]
Table 3: Antibacterial Activity of Substituted 3-Methyl-2-pyrazolin-5-ones (Zone of Inhibition in mm) [10]
| Compound | Substituent (R) | Staphylococcus aureus (Gram +ve) | Escherichia coli (Gram -ve) |
| 1 | H | 10 | 11 |
| 2 | p-methyl | 12 | 11 |
| 3 | o-methoxy | 10 | 12 |
| 4 | p-methoxy | 12 | 13 |
| 5 | 3,4-dimethyl | 13 | 12 |
| 6 | o-chloro | 11 | 12 |
| Reference | Streptomycin | 18 | 20 |
| (Concentration of test compounds: 1,000 µg/ml) |
Protocol 3.1.1: Antibacterial Screening by Filter Paper Disc Diffusion Method [10]
-
Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Hi-Media agar) and sterilize.
-
Inoculation: Inoculate the sterile agar plates with the test microorganisms (Staphylococcus aureus and Escherichia coli).
-
Test Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., Dimethyl formamide) to a concentration of 1,000 µg/ml.[10]
-
Disc Application: Sterilize filter paper discs and impregnate them with the test compound solutions. Place the discs on the inoculated agar surface.
-
Controls: Use a disc with a standard antibiotic (e.g., Streptomycin) as a positive control and a disc with the solvent alone as a negative control.[10]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[10]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.[10]
Antioxidant Activity
The antioxidant potential of pyrazolone derivatives is a significant area of research. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method to evaluate this activity.
Table 4: Antioxidant Activity of Pyrazolone Derivatives (DPPH Assay) [14]
| Compound | Substituent | IC₅₀ (μM) |
| a | Non-substituted | 5.1 ± 0.1 |
| c | R²–OH | 4.3 ± 0.1 |
| h | R¹–NO₂ | 7.8 ± 0.1 |
| i | R²–NO₂ | 4.5 ± 0.1 |
| l | R²–CH₃ | 3.5 ± 0.1 |
| m | R¹, R²–diOH | 2.6 ± 0.1 |
Protocol 3.2.1: DPPH Radical Scavenging Assay [1][2]
-
DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Keep it protected from light.[1][2]
-
Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic acid) in the same solvent.[1]
-
Reaction: Mix a defined volume of each sample dilution with an equal volume of the DPPH working solution in a 96-well microplate or cuvettes.[1][2]
-
Blank: Prepare a blank containing the solvent and the DPPH solution.[2]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[1]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[1][2]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[2]
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Workflow for Biological Screening
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized this compound derivatives.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-2-pyrazolin-5-one: A Versatile Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolone (B3327878) scaffold, specifically 3-methyl-2-pyrazolin-5-one and its derivatives, represents a cornerstone in heterocyclic chemistry and medicinal drug discovery.[1][2][3][4] This five-membered lactam ring is not merely a stable heterocyclic compound but a versatile building block for a multitude of bioactive molecules.[4][5][6] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant effects.[1][2][3][4] This guide provides a detailed examination of this compound as a precursor, focusing on the synthesis, mechanism of action, and key quantitative data of two prominent pharmaceuticals: Edaravone (B1671096) and Celecoxib (B62257).
Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one): A Neuroprotective Agent
Edaravone, chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a potent antioxidant and free radical scavenger.[7][8][9] Initially approved in Japan for the treatment of acute ischemic stroke, it has since been approved by the U.S. FDA for treating amyotrophic lateral sclerosis (ALS).[7][9][10][11] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[7][8][10]
Mechanism of Action: Combating Oxidative Stress
The precise mechanism of Edaravone in ALS treatment is not fully understood, but its therapeutic effects are strongly linked to its antioxidant properties.[7] Edaravone operates by scavenging harmful free radicals, particularly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which cause cellular damage.[8][12] By neutralizing these radicals, Edaravone inhibits lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to a loss of cell integrity and neuronal death.[8][11] This action protects neurons from the cascade of oxidative damage implicated in the progression of ALS and the secondary damage following an ischemic stroke.[10][12]
Synthesis of Edaravone
The most prevalent and efficient method for synthesizing Edaravone is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between phenylhydrazine (B124118) and an acetoacetic ester, such as ethyl acetoacetate (B1235776).[13][14] This reaction is typically high-yielding and utilizes readily available starting materials.[13]
Experimental Protocol: Synthesis of Edaravone
This protocol is adapted from established procedures for Knorr pyrazole synthesis.[13][15]
1. Materials and Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (B145695) (95% and absolute)
-
Diethyl ether
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers, Buchner funnel, and vacuum filtration apparatus
2. Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol) followed by the slow, careful addition of phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood.[13][15]
-
Reflux: Assemble a reflux condenser on the flask and heat the mixture in a water bath or heating mantle to between 135-145 °C for 60 minutes. The mixture will transform into a heavy, viscous syrup.[13][15]
-
Precipitation: After heating, allow the flask to cool slightly before transferring the hot syrup into a 100 mL beaker. Cool the beaker thoroughly in an ice-water bath.
-
Isolation of Crude Product: Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a solid precipitate forms. Continue to add diethyl ether in small portions (up to a total of 8 mL) to complete the precipitation.[13] Isolate the crude solid product by vacuum filtration using a Buchner funnel.[13]
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[13]
-
Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration, washing them with a small amount of cold ethanol.[13] Dry the final product completely, weigh it, and calculate the percentage yield.
Quantitative Data for Edaravone Synthesis
| Parameter | Value | Reference |
| Yield | 85% | [16] |
| Purity (HPLC) | 99.2% | [16] |
| Melting Point | 126 - 129°C | [17] |
| Molecular Formula | C₁₀H₁₀N₂O | [17] |
| Molecular Weight | 174.20 g/mol | [17] |
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[18] It belongs to a class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors.[19][20] The development of selective COX-2 inhibitors was a significant advancement, aiming to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[20][21]
Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic effects of Celecoxib stem from its selective inhibition of the COX-2 enzyme.[19][21] In the body, arachidonic acid is converted into prostaglandins (B1171923)—key mediators of pain and inflammation—by two cyclooxygenase isoforms, COX-1 and COX-2.[18][21] COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced at sites of inflammation.[20][22] Celecoxib's chemical structure allows it to bind preferentially to the active site of COX-2, blocking the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[18][20][21]
Synthesis of Celecoxib
The synthesis of Celecoxib typically involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound.[22][23] A common and fundamental approach utilizes the reaction of 4-sulfamoylphenylhydrazine with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.[22]
Experimental Protocol: Synthesis of Celecoxib
This protocol is a representative example of Celecoxib synthesis.[22]
1. Materials and Reagents:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
2. Procedure:
-
Reaction Setup: Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser and a stirrer.
-
Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution, followed by a catalytic amount of hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[22]
-
Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[22]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it in vacuo to obtain the crude product.[22]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib.[22]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[22]
Quantitative Data for Celecoxib
| Parameter | Value | Reference |
| Synthesis Yield | Up to 95% | [24] |
| COX-1 IC₅₀ | 7.7 µM | [25] |
| COX-2 IC₅₀ | 0.07 µM | [25] |
| Selectivity Index (COX-1/COX-2) | ~110 | [20] |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | - |
| Molecular Weight | 381.37 g/mol | - |
Conclusion
This compound and its parent pyrazolone ring system are undeniably privileged scaffolds in pharmaceutical chemistry. The successful development of diverse drugs like the neuroprotective agent Edaravone and the selective anti-inflammatory drug Celecoxib highlights the chemical versatility and therapeutic potential of this heterocyclic core. The synthetic accessibility of these compounds, often through robust and high-yielding reactions like the Knorr synthesis, further enhances their importance. For researchers and professionals in drug development, a deep understanding of the synthesis, mechanisms, and structure-activity relationships of pyrazolone derivatives remains crucial for innovating the next generation of targeted therapies.
References
- 1. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. benthamscience.com [benthamscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is Edaravone used for? [synapse.patsnap.com]
- 11. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. books.rsc.org [books.rsc.org]
- 16. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]
- 17. Cas No. 89-25-8 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | C10H10N2O - Sarex [sarex.com]
- 18. news-medical.net [news-medical.net]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Celecoxib - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO<sub>3</sub>H catalyst under mild condition - ProQuest [proquest.com]
- 25. pubs.acs.org [pubs.acs.org]
The Dawn of Pyrazolones: An In-depth Technical Guide to Their Discovery, History, and Core Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery, history, and fundamental chemistry of pyrazolone (B3327878) compounds. From their serendipitous discovery in the late 19th century to their enduring legacy in modern medicine, pyrazolones represent a cornerstone in the development of synthetic pharmaceuticals. This document details the pivotal Knorr pyrazole (B372694) synthesis, presents key physicochemical and spectroscopic data for prominent derivatives, outlines detailed experimental protocols, and visualizes the critical signaling pathways through which these compounds exert their therapeutic effects.
A Serendipitous Discovery and the Birth of a New Class of Drugs
The journey of pyrazolone compounds began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating potential synthetic alternatives to quinine, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as phenazone).[1][4][5] This discovery was a landmark moment in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1][6] Knorr's initial synthesis involved the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118).[2][7]
The commercial success of Antipyrine, which became the most widely used drug until the advent of Aspirin, spurred intensive research into this new class of heterocyclic compounds.[5] This led to the development of other significant pyrazolone derivatives. In 1893, Friedrich Stolz at Hoechst AG synthesized aminopyrine, which was found to be significantly more active than antipyrine.[4] Later, in the late 1940s, phenylbutazone (B1037) was developed and introduced in the early 1950s as a potent anti-inflammatory agent for conditions like rheumatoid arthritis and gout.[8][9] However, due to concerns about serious side effects, its use in humans was later restricted.[8]
The Cornerstone of Synthesis: The Knorr Pyrazole Synthesis
The foundational method for synthesizing the pyrazolone ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[2][3] The versatility of this method allows for the creation of a wide array of substituted pyrazolones.
General Mechanism of the Knorr Pyrazole Synthesis
The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[1]
Key Pyrazolone Compounds: Data and Properties
The early research and development in the field of pyrazolones led to several key compounds that have had a significant impact on medicine. The following tables summarize their physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of Key Pyrazolone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 111-114 |
| Aminopyrine | C₁₃H₁₇N₃O | 231.29 | 107-109 |
| Metamizole (Dipyrone) | C₁₃H₁₆N₃NaO₄S | 333.34 (sodium salt) | Decomposes |
| Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105-107 |
Data sourced from various chemical databases and publications.
Table 2: Key Spectroscopic Data for Major Pyrazolone Compounds
| Compound | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| Antipyrine | 7.2-7.5 (m, 5H, Ar-H), 3.1 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃) | ~1660 (C=O), ~1590, 1490 (C=C aromatic) | 188 (M⁺) |
| Aminopyrine | 7.2-7.5 (m, 5H, Ar-H), 3.1 (s, 3H, N-CH₃), 2.8 (s, 6H, N(CH₃)₂), 2.2 (s, 3H, C-CH₃) | ~1650 (C=O), ~1590, 1490 (C=C aromatic) | 231 (M⁺) |
| Metamizole | Complex due to instability; major metabolite is 4-methylaminoantipyrine | ~1660 (C=O), ~1350, 1170 (SO₂) | 311 (M⁺ of metamizole) |
| Phenylbutazone | 7.1-7.4 (m, 10H, Ar-H), 4.0 (t, 1H, CH), 1.9-2.1 (m, 2H, CH₂), 1.2-1.4 (m, 2H, CH₂), 0.8 (t, 3H, CH₃) | ~1720, 1680 (C=O), ~1590, 1490 (C=C aromatic) | 308 (M⁺) |
Note: Spectroscopic data are approximate and can vary based on solvent and instrumentation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrazolone compounds, based on historical accounts and modern laboratory practices.
Synthesis of Antipyrine (Phenazone) via Knorr Pyrazole Synthesis
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Synthesis of 1-phenyl-3-methyl-5-pyrazolone:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Slowly add phenylhydrazine (1 equivalent) to the solution while stirring. The reaction is exothermic.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and allow the product to crystallize.
-
Filter the crude 1-phenyl-3-methyl-5-pyrazolone and wash with cold ethanol.
-
-
Methylation to form Antipyrine:
-
Suspend the synthesized 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent like methanol.
-
Add a base, such as sodium hydroxide, to form the corresponding salt.
-
Add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) dropwise to the mixture while maintaining the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude antipyrine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure antipyrine.
-
Synthesis of Phenylbutazone
Materials:
-
Diethyl n-butylmalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Xylene or other high-boiling solvent
Procedure:
-
Condensation Reaction:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl n-butylmalonate (1 equivalent) to the sodium ethoxide solution.
-
Slowly add a solution of hydrazobenzene (1 equivalent) in a suitable solvent (e.g., xylene) to the reaction mixture.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude phenylbutazone.
-
Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.
-
Dry the crude product.
-
Recrystallize the crude phenylbutazone from a suitable solvent, such as ethanol, to obtain the pure product.
-
Mechanism of Action: Signaling Pathways
The therapeutic effects of pyrazolone compounds, particularly their analgesic and anti-inflammatory properties, are primarily attributed to their interaction with key signaling pathways involved in pain and inflammation.
Inhibition of Cyclooxygenase (COX) and the Arachidonic Acid Cascade
A major mechanism of action for many pyrazolone derivatives, including phenylbutazone, is the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10]
Modulation of the TRPA1 Channel in Nociception
Recent evidence suggests that some pyrazolone derivatives may also exert their analgesic effects through the modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6][10] TRPA1 is a non-selective cation channel expressed on nociceptive (pain-sensing) neurons and is activated by a variety of noxious stimuli, leading to the sensation of pain.
Conclusion
The discovery of pyrazolone compounds over a century ago marked a pivotal moment in the history of medicine, ushering in the era of synthetic drugs. From the pioneering work of Ludwig Knorr to the development of potent anti-inflammatory agents, the pyrazolone scaffold has proven to be a remarkably versatile and enduring pharmacophore. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action continues to be of great importance for researchers and drug development professionals. The ongoing exploration of their interactions with complex signaling pathways, such as the COX and TRP channels, opens new avenues for the design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Forms of 3-Methyl-2-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-pyrazolin-5-one and its derivatives are a well-established class of heterocyclic compounds with significant applications in pharmaceuticals, dyes, and as chelating agents. A critical aspect of their chemistry, which dictates their reactivity and biological activity, is their existence in various tautomeric forms. This technical guide provides an in-depth analysis of the tautomerism of this compound, detailing the different tautomeric structures, the factors influencing their equilibrium, and the experimental and computational methods used for their characterization. Detailed experimental protocols for its synthesis and spectroscopic data are also presented to aid in further research and development.
Introduction to Tautomerism in this compound
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound is a classic example of a molecule exhibiting prototropic tautomerism. In principle, it can exist in three main tautomeric forms: the CH-form (a methylene-pyrazolinone), the OH-form (a hydroxypyrazole), and the NH-form (an imino-pyrazolinone). The equilibrium between these forms is subtle and can be influenced by various factors, including the physical state (solid, liquid, or gas), the solvent, temperature, and the presence of substituents on the pyrazolone (B3327878) ring.[1][2] Understanding this tautomeric behavior is crucial for predicting the molecule's chemical properties, reaction mechanisms, and its interactions with biological targets.
The Tautomeric Forms
The three principal tautomers of this compound are depicted in the equilibrium diagram below. The relative stability of these forms is a subject of extensive study, with computational and experimental evidence suggesting that the predominant form can vary.[2][3]
Factors Influencing Tautomeric Equilibrium
The predominance of a particular tautomer is not fixed and is highly dependent on the surrounding environment.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a significant role. For instance, in deuterochloroform (CDCl3), the CH-form is often the major species observed.[4] However, in more polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d6), the equilibrium can shift towards the OH and NH forms due to the stabilization of these tautomers through intermolecular hydrogen bonds.[2][4] The preponderance of the OH-form in DMSO can be attributed to hydrogen bonding between the oxygen atom of DMSO and the hydroxyl proton of the pyrazolone.[4]
-
Physical State: In the solid state, crystal packing forces can favor a single tautomer. X-ray crystallography and solid-state NMR are essential techniques for determining the structure in the solid phase. For 1-substituted derivatives, the CH tautomer has been found to be the most stable in the solid state.[3]
-
Substitution: The nature of substituents on the pyrazole (B372694) ring, particularly at the N1 position, can significantly alter the tautomeric preference. For example, 1-aryl-substituted pyrazolin-5-ones generally favor the OH and NH tautomers.[2]
Experimental and Computational Characterization
A combination of spectroscopic and computational methods is employed to study the tautomeric forms of this compound.
Spectroscopic Analysis
Various spectroscopic techniques provide insights into the tautomeric equilibrium in different states.
| Technique | CH-form | OH-form | NH-form | References |
| ¹H NMR (ppm) | Methylene protons (CH₂) signal. | Absence of a distinct CH₂ signal; presence of an OH proton signal. | Absence of a distinct CH₂ signal; presence of an NH proton signal. | [4][5] |
| ¹³C NMR (ppm) | Signal for a sp³-hybridized C4 carbon. | Signal for a sp²-hybridized C4 carbon. | Signal for a sp²-hybridized C4 carbon. | [3][4] |
| IR (cm⁻¹) | C=O stretching frequency. | O-H stretching frequency; absence of a strong C=O band. | N-H stretching frequency; C=O stretching frequency present. | [6][7] |
Note: Specific chemical shifts and stretching frequencies can vary depending on the solvent and substituents.
Computational Studies
Theoretical calculations, including semi-empirical (AM1, PM3) and ab initio (HF, B3LYP) methods, are used to model the tautomers in the gas phase and predict their relative stabilities.[3][8] These studies often indicate that the CH tautomer possesses the lowest ground state energy in the gas phase for 1-substituted pyrazolin-5-ones.[2]
Synthesis of this compound
This compound is typically synthesized through the condensation reaction of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303).[9]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.[11] Recrystallization from ethanol can be performed for further purification.[6]
Biological Relevance and Applications
The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.
-
Pharmacological Activities: Derivatives of this compound have been reported to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[6][9][12]
-
Synthetic Intermediate: It serves as a versatile starting material for the synthesis of more complex heterocyclic systems and a variety of biologically active molecules, including fused pyrazole derivatives.[9][13] For example, it is a key precursor for the synthesis of Edaravone (1-phenyl-3-methyl-5-pyrazolone), a drug used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[4]
The specific tautomeric form of a pyrazolone derivative can significantly influence its binding affinity to biological targets and, consequently, its therapeutic efficacy. Therefore, a thorough understanding of the tautomerism is essential for rational drug design and development.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. The existence of CH, OH, and NH tautomers has been confirmed through extensive spectroscopic and computational investigations. The ability to control or predict the predominant tautomeric form is of paramount importance for harnessing the full potential of this versatile heterocyclic scaffold in the development of new therapeutic agents and other chemical applications. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Methyl-2-pyrazolin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a key heterocyclic compound widely utilized as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its derivatives, such as Edaravone (1-phenyl-3-methyl-5-pyrazolone), are known for their significant pharmacological activities, including antioxidant and anti-inflammatory properties.[3] The pyrazolone (B3327878) ring is a prominent structural motif in medicinal chemistry.[3][4] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the condensation of a β-ketoester with hydrazine (B178648) hydrate.
Chemical Reaction Scheme
The synthesis is achieved through the condensation reaction between a β-ketoester (methyl acetoacetate (B1235776) or ethyl acetoacetate) and hydrazine hydrate, which proceeds via an intermediate hydrazone followed by intramolecular cyclization to yield the pyrazolone ring.[5]
References
- 1. echemi.com [echemi.com]
- 2. This compound | 108-26-9 [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com [chegg.com]
Application Note: Recrystallization Protocol for the Purification of 3-Methyl-2-pyrazolin-5-one
Introduction
3-Methyl-2-pyrazolin-5-one is a key heterocyclic compound used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1] A common synthetic route involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate.[2][3] The crude product from this synthesis often contains unreacted starting materials and colored by-products, necessitating a robust purification step to achieve the high purity required for downstream applications.
Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using ethanol (B145695) as the recrystallization solvent.
Principle of Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or be insoluble at room temperature but exhibit high solubility at its boiling point.[4] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. In this protocol, ethanol is used, as this compound is slightly soluble in cold ethanol but readily dissolves in hot ethanol.[1][5] As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Temperature | Solubility | Reference |
| Ethanol | Cold | Slightly soluble | [5] |
| Ethanol | Hot | Soluble | [1][6][7] |
| Methanol | Not Specified | Soluble | [8][9] |
| Water | Not Specified | Soluble | [10] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Good solubility (predicted) | [8] |
| Dimethylformamide (DMF) | Not Specified | Good solubility (predicted) | [8] |
| Hexane | Not Specified | Low solubility (predicted) | [8] |
| Toluene | Not Specified | Low solubility (predicted) | [8] |
Table 2: Key Parameters for Recrystallization of this compound
| Parameter | Specification | Purpose |
| Solvent | 95% Ethanol | Provides differential solubility for purification. |
| Crude:Solvent Ratio | ~1 g : 15-20 mL | To create a saturated solution at boiling point. |
| Dissolution Temp. | Boiling point of Ethanol (~78°C) | To ensure complete dissolution of the desired compound. |
| Decolorizing Agent | Activated Carbon (optional) | To adsorb colored impurities. |
| Filtration (Hot) | Gravity or Fluted Filter Paper | To remove insoluble impurities and activated carbon. |
| Crystallization Temp. | 0-5°C (Ice Bath) | To maximize the yield of pure crystals. |
| Washing Solvent | Ice-cold 95% Ethanol | To rinse away residual mother liquor without dissolving the crystals. |
| Drying Temp. | 60-70°C (Oven) | To remove residual solvent from the final product. |
Experimental Protocol
4.1 Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Activated Carbon (decolorizing charcoal)
-
Distilled Water
-
Erlenmeyer flasks (125 mL, 250 mL)
-
Beakers
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven
4.2 Step-by-Step Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 80-100 mL of 95% ethanol. Heat the mixture on a hot plate with gentle stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored (typically pale yellow), remove it from the heat source. Allow the solution to cool slightly for a minute to prevent violent boiling upon addition of the charcoal. Add a small amount (a spatula tip) of activated carbon to the solution. Reheat the mixture to boiling for 5-10 minutes with continuous stirring to allow for the adsorption of colored impurities.
-
Hot Gravity Filtration: To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and set it on top of a clean 250 mL Erlenmeyer flask. Preheat the funnel and flask by pouring a small amount of boiling ethanol through them. Discard this ethanol and then quickly pour the hot mixture containing the dissolved product through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wet the filter paper in the funnel with a small amount of ice-cold ethanol before pouring the crystal slurry.
-
Washing: Wash the crystals in the Büchner funnel with two small portions (10-15 mL each) of ice-cold 95% ethanol. This will remove any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals in an oven at 60-70°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[2]
-
Characterization: Determine the melting point of the purified product. Pure this compound has a melting point of approximately 223-225°C.[11] A sharp melting point in this range is indicative of high purity.
Visualization of Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable. Perform the heating steps on a hot plate in a well-ventilated fume hood. Avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Avoid inhaling dust from the crude compound or activated carbon.
Conclusion
This protocol describes an effective and reliable method for the purification of this compound by recrystallization from 95% ethanol. The procedure successfully removes common impurities, resulting in a high-purity product suitable for further research and development in the pharmaceutical and chemical industries. The final purity can be confirmed by melting point analysis.
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. mt.com [mt.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. 3-甲基-3-吡唑啉-5-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-pyrazolin-5-one is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and dyes. Its derivatives have demonstrated a variety of pharmacological activities, making the precise and unambiguous structural characterization of this scaffold essential for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, including tabulated spectral data, detailed experimental protocols, and workflow diagrams.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as the internal standard. The numbering of the atoms in the chemical structure corresponds to the assignments in the tables.
Chemical Structure and Atom Numbering:
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆) [1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| NH (N1-H and N2-H) | ~10.5 | Broad Singlet |
| CH₂ (C4-H₂) | ~5.24 | Singlet |
| CH₃ (C3-CH₃) | ~2.10 | Singlet |
Table 2: Estimated ¹³C NMR Data for this compound (DMSO-d₆)
| Signal Assignment | Estimated Chemical Shift (δ, ppm) |
| C=O (C5) | 170 - 180 |
| C=N (C3) | 145 - 155 |
| CH₂ (C4) | 85 - 95 |
| CH₃ | 10 - 20 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a sample of this compound and its analysis by ¹H and ¹³C NMR spectroscopy.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution of the sample. Gentle heating or sonication may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 |
| Relaxation Delay (D1) | 5.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 220 ppm |
| Temperature | 298 K |
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the ¹H Free Induction Decay (FID) and 1.0 Hz to the ¹³C FID, followed by a Fourier transform.
-
Phasing: Manually phase the resulting spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks in the spectra. For the ¹H spectrum, integrate the area under each peak to determine the relative ratios of the protons.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization of this compound.
References
Application Notes and Protocols for the Synthesis of Pyranopyrazole Derivatives Using 3-Methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyranopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The core starting material for the syntheses described herein is 3-Methyl-2-pyrazolin-5-one.
Introduction
Pyranopyrazole derivatives are fused heterocyclic systems that have garnered considerable attention from medicinal and organic chemists. These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][2][3][4][5] The synthesis of these molecules is often achieved through multicomponent reactions (MCRs), which are highly efficient, atom-economical, and environmentally friendly processes that allow for the construction of complex molecules from simple starting materials in a single step.[6][7]
The most common approach for the synthesis of pyrano[2,3-c]pyrazoles involves a one-pot condensation of an aldehyde, malononitrile (B47326), and a pyrazolone (B3327878) derivative, such as this compound.[6][8] A four-component variation of this reaction, incorporating hydrazine (B178648) hydrate (B1144303) and a β-ketoester like ethyl acetoacetate (B1235776) to generate the pyrazolone in situ, is also widely employed.[1][9][10][11] Various catalytic systems have been developed to promote this reaction, including base catalysts, acid catalysts, and nanocatalysts, as well as catalyst-free conditions.
Reaction Mechanism and Workflow
The synthesis of pyranopyrazole derivatives from this compound, an aldehyde, and malononitrile typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
General Reaction Scheme
Caption: General reaction mechanism for the synthesis of pyranopyrazole derivatives.
Experimental Workflow
The general experimental workflow for the synthesis of pyranopyrazole derivatives via a multicomponent reaction is straightforward and can be adapted for various catalytic systems.
Caption: General experimental workflow for pyranopyrazole synthesis.
Experimental Protocols and Data
This section provides detailed protocols for selected, commonly used methods for the synthesis of pyranopyrazole derivatives, along with tabulated data for comparison of different catalytic systems.
Protocol 1: Catalyst-Free Synthesis in Aqueous Ethanol
This protocol describes a green, catalyst-free method for the synthesis of pyranopyrazoles.
Methodology:
-
In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (1 mmol) is prepared in a 1:1 mixture of ethanol and water (10 mL).
-
The reaction mixture is stirred at room temperature for a specified time (see Table 1).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product formed is collected by filtration, washed with cold water, and then with a small amount of ethanol.
-
The crude product is purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.
Protocol 2: Base-Catalyzed Synthesis using Triethylamine (B128534)
This protocol outlines a conventional base-catalyzed synthesis.
Methodology:
-
To a solution of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and this compound (10 mmol) in ethanol (30 mL), a few drops of triethylamine are added as a catalyst.[12]
-
The mixture is refluxed for 6 hours.[12]
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The product is washed with ethanol and dried.
-
Further purification is achieved by recrystallization from ethanol.[12]
Protocol 3: Nanoparticle-Catalyzed Synthesis using CuFe₂O₄
This protocol details the use of a reusable magnetic nanoparticle catalyst.[8]
Methodology:
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and CuFe₂O₄ nanoparticles (as specified in the original literature) is prepared in water.[8]
-
The reaction mixture is stirred at a specified temperature and for a specific duration (see Table 1).
-
Reaction completion is monitored by TLC.
-
The catalyst is separated from the reaction mixture using an external magnet.
-
The aqueous layer is decanted, and the crude product is obtained.
-
The product is purified by recrystallization from ethanol.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyranopyrazole derivatives using different catalytic methods.
| Entry | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Water | RT | 3-11 min | 95 | [6] |
| 2 | 4-Chlorobenzaldehyde | Sodium benzoate | Water | 60 | 30 min | 96 | [1] |
| 3 | 4-Nitrobenzaldehyde | Triethylamine | Ethanol | Reflux | 6 h | - | [12] |
| 4 | 3-Nitrobenzaldehyde | CuSnO₃:SiO₂ | Ethanol | 70 | - | 93 | [9] |
| 5 | Benzaldehyde | CuFe₂O₄ nanoparticles | Water | - | - | High | [8] |
| 6 | 4-Hydroxybenzaldehyde | Sodium benzoate | Water | 25 | - | 45 | [1] |
| 7 | Aromatic aldehydes | L-proline/γ-alumina | - | - | - | - | [10] |
| 8 | Aromatic aldehydes | Piperidine | Ethanol | Reflux | 2-2.5 h | - | [11] |
Note: "-" indicates data not specified in the cited literature.
Biological Activities of Pyranopyrazole Derivatives
Pyranopyrazole derivatives synthesized from this compound have been evaluated for a variety of biological activities.
| Biological Activity | Description | References |
| Antimicrobial | Compounds have shown activity against various bacterial and fungal strains. For example, some derivatives exhibit moderate to good antibacterial activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. | [1][2][3] |
| Anti-inflammatory | Certain pyranopyrazole derivatives have demonstrated anti-inflammatory properties. | [1][4] |
| Anticancer | Some derivatives have been identified as potential anticancer agents, with some acting as inhibitors of human Chk1 kinase. | [1] |
| Antioxidant | Several synthesized compounds have been screened for their antioxidant potential and have shown good activity. | [3] |
| Analgesic | Analgesic properties have also been reported for this class of compounds. | [1] |
The diverse biological profile of pyranopyrazole derivatives makes them attractive scaffolds for further investigation and development in the field of medicinal chemistry and drug discovery. The synthetic protocols provided here offer efficient and accessible routes to these valuable compounds.
References
- 1. growingscience.com [growingscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. jetir.org [jetir.org]
- 11. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Methyl-2-pyrazolin-5-one in Dye and Pigment Manufacturing
Introduction
3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a five-membered heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1][2][3] Its chemical structure features an active methylene (B1212753) group (-CH2-) at the C4 position, which is highly reactive towards electrophiles. This reactivity makes it an excellent coupling component for the synthesis of vibrant and robust colorants, particularly azo dyes and pigments. These pyrazolone-based colorants are renowned for their bright yellow, orange, and red shades and find extensive applications in textiles, plastics, printing inks, and photography.[4][5] The versatility of the pyrazolone (B3327878) core allows for the tuning of color and performance properties through the introduction of various substituents.[6]
Core Synthesis Pathway: Azo Coupling
The primary method for producing dyes and pigments from this compound is through an azo coupling reaction. This process involves two main stages:
-
Diazotization: An aromatic primary amine is converted into a highly reactive diazonium salt by treating it with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).
-
Coupling: The resulting diazonium salt acts as an electrophile and attacks the electron-rich C4 position of the this compound ring. This reaction is typically carried out in an alkaline medium to facilitate the formation of the enolate, which enhances the nucleophilicity of the C4 carbon.[7][8][9]
The general reaction yields a 4-arylazo-3-methyl-5-pyrazolone derivative, which constitutes the basic structure of many commercially important colorants.[10][11]
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. modernscientificpress.com [modernscientificpress.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acu.edu.in [acu.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: The Utility of 3-Methyl-2-pyrazolin-5-one in Agrochemical Synthesis
Introduction
3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique chemical structure and reactivity make it an important intermediate in the pharmaceutical, dye, and pigment industries.[3] In the agrochemical sector, this compound and its derivatives are fundamental for the development of potent fungicides, insecticides, and herbicides, playing a significant role in modern crop protection.[3][4][5] This document outlines the application of this intermediate in synthesizing key agrochemicals, providing detailed experimental protocols and workflows for research and development professionals.
Key Applications in Agrochemical Synthesis
The pyrazolone (B3327878) ring system is a "privileged structure" in agrochemical discovery, frequently appearing in successful commercial products.[4] This is attributed to its ability to be extensively modified at various positions, allowing for the fine-tuning of biological activity against specific pests, weeds, and fungal pathogens.
Fungicide Synthesis: The Strobilurin Class
This compound is a precursor to pyrazole (B372694) intermediates used in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) and strobilurin fungicides.[4] A prominent example is Pyraclostrobin (B128455) , a broad-spectrum strobilurin fungicide. The synthesis of Pyraclostrobin involves a key pyrazole intermediate, 1-(4-chlorophenyl)-3-hydroxypyrazole, which is structurally related to pyrazolones.[6][7]
The general pathway involves the synthesis of this pyrazole alcohol, followed by an etherification reaction with a substituted benzyl (B1604629) bromide derivative.[6][8]
Insecticide Synthesis: The Phenylpyrazole Class
Phenylpyrazole insecticides, such as Fipronil (B1672679) , represent another major class of agrochemicals derived from pyrazole intermediates.[9] Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects.[9][10] The synthesis of Fipronil involves building a complex, heavily substituted pyrazole core. While not directly starting from this compound, the core pyrazole synthesis principles are closely related, often involving the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.[4][10]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn. Hydrazine derivatives are toxic and should be handled with extreme care.[11]
Protocol 1: Synthesis of this compound Intermediate
This protocol describes the synthesis of the title intermediate via the cyclocondensation of a β-ketoester with hydrazine hydrate (B1144303), a method adapted from the Knorr pyrazole synthesis.[11][12][13]
Materials:
-
Methyl acetoacetate (B1235776) (or Ethyl acetoacetate)
-
Hydrazine hydrate (80%)
-
Methanol (B129727) (or Ethanol)
-
Glacial Acetic Acid (catalyst, optional)[11]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl acetoacetate (1.0 eq) in methanol.[12]
-
Initiate stirring and heat the mixture to approximately 50 °C.[12]
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the solution. The addition may be exothermic.[11][12]
-
After the addition is complete, increase the temperature to bring the mixture to reflux.[12]
-
Maintain the reflux for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to 5-10 °C in an ice bath to facilitate product precipitation.[12]
-
Collect the solid product by suction filtration.[13]
-
Wash the filter cake with a small amount of ice-cold methanol to remove impurities.[12]
-
Dry the resulting white crystalline solid under vacuum to obtain pure this compound.[12]
Visualization of Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of Pyraclostrobin Fungicide
This protocol outlines a key etherification step in the synthesis of Pyraclostrobin, using a pyrazole alcohol intermediate.[6]
Materials:
-
1-(4-chlorophenyl)-3-hydroxypyrazole
-
N-methoxy-N-(2-bromomethylphenyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Charge a reactor with 1-(4-chlorophenyl)-3-hydroxypyrazole (1.2 eq), potassium carbonate (1.5 eq), and acetone.[6]
-
Prepare a solution of N-methoxy-N-(2-bromomethylphenyl)carbamate (1.0 eq) in DMF.[6]
-
Heat the reactor contents to reflux temperature.[6]
-
Add the carbamate (B1207046) solution to the refluxing mixture and continue to reflux for approximately 7 hours.[6]
-
After the reaction, filter the mixture to remove inorganic salts.[6]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting solid residue completely in anhydrous methanol with stirring.[6]
-
Cool the methanol solution to induce crystallization of the final product.[6]
-
Filter, wash, and dry the light yellow solid to obtain Pyraclostrobin.[6]
Visualization of Pyraclostrobin Synthesis Pathway:
Caption: Key etherification step in the synthesis of Pyraclostrobin.
Protocol 3: Synthesis of Fipronil Intermediate
This protocol describes a key oxidation step in the synthesis of Fipronil from its sulfide (B99878) precursor.[14][15]
Materials:
-
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (Fipronil-sulfide)
-
Trifluoroacetic acid (TFA) or Trichloroacetic acid (TCA)[14][15]
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the Fipronil-sulfide precursor (1.0 eq) in trifluoroacetic acid or a mixture of trichloroacetic acid and a melting point depressant like dichloroacetic acid.[14][15]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (a slight excess) to the stirred solution, maintaining the low temperature.[15]
-
The reaction can be carried out in a continuous laminar-flow reactor with a reaction time of approximately 9-10 minutes.[14]
-
After the reaction is complete, the mixture is typically quenched by pouring it into ice water, which precipitates the Fipronil product.[15]
-
The solid is then filtered, washed thoroughly with water until neutral, and dried.[15]
Visualization of Fipronil Synthesis Logic:
Caption: Logical relationship in the final oxidation step for Fipronil synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols found in the literature.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Yield | Purity | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| Methyl acetoacetate | Hydrazine hydrate | Methanol | 97.3% | 99.9% (HPLC) | 220-222 | [12] |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | 64% | - | 217 (lit), 202 (obs) |[13] |
Table 2: Synthesis of Pyraclostrobin
| Key Intermediate | Reagent | Solvent | Reaction Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 1-(4-chlorophenyl)-pyrazolol | N-methoxy-N-2-bromomethylphenylcarbamate | DMF / Acetone | 7 hours | 83% | 89.1% | [6] |
| N-hydroxy-N-2-[N-(p-chlorophenyl)pyrazole-3-oxymethyl]phenyl carbamate | - | Isopropanol | 1.7 hours (cryst.) | 85% | 98.1% |[7] |
Table 3: Synthesis of Fipronil
| Precursor | Oxidizing Agent | Solvent | Yield | Purity | Sulfone Impurity | Reference |
|---|---|---|---|---|---|---|
| Fipronil-sulfide | H₂O₂ | Trichloroacetic acid | 95% | 92% (HPLC) | - | [15] |
| Fipronil-sulfide | - | - | 75-90% | 95-97% | 0-0.5% |[16] |
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 7. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 15. EP2069311B1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: A Robust Protocol for the Synthesis of 3-Methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents and dyes. Its derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound via the well-established condensation reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303). The protocol is designed to be straightforward and reproducible, yielding a high-purity product.
Reaction Scheme
The synthesis proceeds through a cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate, as depicted below:
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute ethanol (B145695) (C₂H₅OH) or Methanol (B129727) (CH₃OH)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mmol of ethyl acetoacetate.
-
Solvent Addition: To the ethyl acetoacetate, add 40 mL of absolute ethanol (or methanol) and begin stirring.
-
Reagent Addition: Slowly add 100 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition of hydrazine hydrate is complete, heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for approximately 30-60 minutes to facilitate the crystallization of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold absolute ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
Purification
The crude this compound can be further purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot absolute ethanol or methanol in a beaker.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Physical Properties | |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 220-224 °C |
| Reaction Conditions | |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 60-80 °C (Reflux) |
| Yield | |
| Typical Yield | 64-97% |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, NH), 5.24 (s, 1H, CH), 2.10 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 172.5 (C=O), 155.6 (C=N), 41.4 (CH₂), 16.9 (CH₃) |
| IR (KBr, cm⁻¹) | 3350 (N-H), 3060 (C-H), 1740 (C=O) |
| Mass Spec (m/z) | 98 [M]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
-
Ethyl acetoacetate: Combustible liquid. Keep away from heat and open flames.[1][2][3][4]
-
Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] Causes severe skin burns and eye damage.[6][8] May cause an allergic skin reaction and is a suspected carcinogen.[6][8] Handle with extreme caution and avoid exposure.
-
Ethanol/Methanol: Flammable liquids. Keep away from ignition sources.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. 3-METHYL-1-(3'-SULFOAMIDOPHENYL)-5-PYRAZOLONE(89-29-2) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one(89-36-1) 1H NMR [m.chemicalbook.com]
- 6. 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one(89-36-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 3-Methyl-2-pyrazolin-5-one and its Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-2-pyrazolin-5-one is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals and dyes. Its derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of products. This document provides detailed application notes and protocols for the TLC analysis of this compound and its reactions, enabling researchers to effectively monitor reaction conversion and product formation.
I. Experimental Protocols
A. Materials and Reagents
-
TLC Plates: Pre-coated silica (B1680970) gel 60 F254 plates (Merck) or equivalent.
-
Solvents: Ethyl acetate, petroleum ether, methanol, dichloromethane (B109758) (analytical grade).
-
Starting Materials for Synthesis: Ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate (B1144303).
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm).
-
Iodine chamber (a closed container with iodine crystals).
-
p-Anisaldehyde stain.
-
2,4-Dinitrophenylhydrazine (DNPH) stain.
-
Ferric chloride (FeCl₃) solution.
-
B. Protocol for TLC Analysis
-
Plate Preparation:
-
Handle TLC plates carefully by the edges to avoid contamination.
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.
-
Mark the positions for spotting the samples along the origin line, ensuring sufficient space between spots.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the reaction mixture or pure compound in a volatile solvent (e.g., ethanol, ethyl acetate).
-
Using a capillary tube or micropipette, apply a small spot of the prepared sample onto the marked position on the origin line.
-
Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.
-
-
Development of the Chromatogram:
-
Pour the chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm.
-
Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate.
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent background.[1][2] Circle the spots with a pencil as they will disappear when the light is removed.[1]
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine.[1][3] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[1] This method is semi-destructive, and the spots may fade over time.[1]
-
Chemical Stains:
-
p-Anisaldehyde Stain: Excellent for visualizing a wide range of functional groups.[3]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: Specifically used for visualizing aldehydes and ketones, which will appear as yellow to orange spots.[3]
-
Ferric Chloride (FeCl₃) Stain: Useful for the detection of phenols.[3]
-
-
-
Calculation of Rf Value:
-
The Retention factor (Rf) is a key parameter for compound identification and is calculated using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Measure the distance from the origin to the center of the spot and from the origin to the solvent front.
-
C. Protocol for Monitoring the Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of ethyl acetoacetate with hydrazine hydrate.[4][5]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate and absolute ethanol. Add hydrazine hydrate dropwise while stirring. The reaction can be gently heated.[4]
-
Reaction Monitoring by TLC:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside spots of the starting materials (ethyl acetoacetate and hydrazine hydrate) for comparison.
-
Develop the TLC plate using a suitable solvent system, for example, Ethyl acetate: Petroleum ether (4:1).
-
Visualize the spots under UV light or with an appropriate stain.
-
The progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot (this compound). The reaction is considered complete when the starting material spot is no longer visible.[4][5]
-
II. Data Presentation
The following tables summarize the reported Rf values for this compound and some of its derivatives in a common solvent system. These values can serve as a reference for identifying these compounds.
Table 1: Rf Values of this compound and its Derivatives.
| Compound | Solvent System (v/v) | Rf Value | Reference |
| This compound | Ethyl acetate: Petroleum ether (4:1) | 0.75 | [4] |
| (4Z)-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethyl acetate: Petroleum ether (4:1) | 0.78 | [4][5] |
| (4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethyl acetate: Petroleum ether (4:1) | 0.74 | [4][5] |
| (4Z)-4-(2-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethyl acetate: Petroleum ether (4:1) | 0.60 | [4][5] |
| 5-Methyl-4-(3-phenylprop-2-en-1-ylidene)-2,4-dihydro-3H-pyrazol-3-one | Ethyl acetate: Petroleum ether (4:1) | 0.60 | [4] |
| (4Z)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethyl acetate: Petroleum ether (4:1) | 0.62 | [4][5] |
III. Visualizations
Caption: Workflow for monitoring the synthesis of this compound using TLC.
Caption: Step-by-step protocol for performing Thin-Layer Chromatography.
References
Application Note: A Robust Protocol for the Synthesis of Edaravone via Knorr Pyrazole Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant and free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] This document provides a detailed protocol for the synthesis of Edaravone from its pyrazolone (B3327878) precursor, which is formed in situ via the classical Knorr pyrazole (B372694) synthesis.[1][3][4] The method involves the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776). This protocol is established, high-yielding, and suitable for laboratory-scale synthesis.[1] Included are step-by-step experimental procedures, a summary of quantitative data from various synthetic approaches, and a workflow diagram for clarity.
Reaction Scheme
The synthesis of Edaravone is achieved through the condensation reaction between phenylhydrazine and ethyl acetoacetate. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol (B145695) and water to form the stable pyrazolone ring.[1][3]
Reaction: Phenylhydrazine + Ethyl Acetoacetate → Edaravone + Ethanol + Water
Experimental Protocols
This protocol is adapted from established and validated laboratory procedures.[1][3]
Materials and Reagents
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Acetic acid (optional, as catalyst)
-
n-Hexane (optional, for precipitation)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker (100 mL)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Ice-water bath
Safety Precautions
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Diethyl Ether: Extremely flammable. Ensure no open flames or spark sources are present during use.[1]
-
The initial reaction between phenylhydrazine and ethyl acetoacetate is slightly exothermic.[3]
Synthesis of Crude Edaravone
-
In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol).[1]
-
Slowly and carefully, add an equimolar amount of phenylhydrazine (1.25 mL, 12.5 mmol) to the flask in a fume hood.[3]
-
Assemble a reflux condenser on the flask.
-
Heat the mixture using a heating mantle or water bath to a temperature of 135-145 °C and maintain reflux for 60 minutes. The mixture will become a viscous, heavy syrup.[1][3]
-
After heating, remove the heat source and allow the flask to cool slightly.
-
Transfer the hot syrup into a 100 mL beaker and cool it thoroughly in an ice-water bath.[1]
-
To induce precipitation, add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a solid powder forms.[1][3] If the product separates as an oil, vigorous stirring is crucial.[4]
-
Continue adding diethyl ether in small portions (up to a total of 8-10 mL) while stirring to ensure complete precipitation of the crude product.[1]
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the solid on the filter with a small amount of cold diethyl ether to remove residual impurities.[1]
-
Allow the crude product to air dry on the filter paper.
Purification by Recrystallization
-
Transfer the crude, dried Edaravone to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. Be cautious not to add an excess of solvent, as this will result in lower recovery yields.[4]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice-water bath to maximize the formation of crystals.[1]
-
Collect the purified white or off-white crystals by vacuum filtration.[1]
-
Wash the crystals with a small portion of cold ethanol.[1]
-
Dry the purified product completely in a desiccator or vacuum oven. The expected melting point is 125–127 °C.[3]
Data Presentation
The synthesis of Edaravone has been reported under various conditions. The following table summarizes quantitative data from different methods.
| Precursors | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Phenylhydrazine, Ethyl acetoacetate | None (Neat) | 135–145 | 1 | Very Good | N/A | The Royal Society of Chemistry[3] |
| Phenylhydrazine, Methyl acetoacetate | Dehydrated Alcohol | Reflux | N/A | 65 | N/A | Patent US4857542 (cited in[5]) |
| Phenylhydrazine, Methyl acetoacetate | Acetic Acid | 50 | N/A | 86 | N/A | Patent WO2006/71730 (cited in[5]) |
| Phenylhydrazine, Methyl acetoacetate | Ethanol / Acetic Acid | 75–80 | 1 | 94.2 | 99.39 | Patent CN102180834A[5] |
| Phenylhydrazine, Ethyl acetoacetate | None (Microwave-assisted) | N/A | 4 min | 82 | N/A | Pal et al., 2008 (cited in[6]) |
| Phenylhydrazine, Ethyl acetoacetate | Continuous Flow (Ethanol) | High Temp | N/A | 88.4 | 99.95 | ACS Publications[2] |
N/A: Not available in the cited source.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of Edaravone.
Caption: Workflow for the synthesis and purification of Edaravone.
References
Application Notes: The Utility of 3-Methyl-2-pyrazolin-5-one in Multicomponent Reactions
Introduction
3-Methyl-2-pyrazolin-5-one, also known as edaravone (B1671096) in its 1-phenyl substituted form, is a highly versatile five-membered heterocyclic scaffold. Its unique structural feature, an active methylene (B1212753) group flanked by two carbonyl groups (in its keto-enol tautomeric forms), makes it an exceptional building block in organic synthesis. Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product containing the essential parts of all components, are particularly well-suited for this scaffold.[1][2] MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors, making them a cornerstone of green chemistry and drug discovery.[2] This document outlines key applications and detailed protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds.
Application Note 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
The synthesis of pyrano[2,3-c]pyrazoles is one of the most prominent applications of this compound in MCRs. This reaction typically proceeds as a four-component condensation of an aromatic aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine (B178648) (such as hydrazine hydrate (B1144303) or phenylhydrazine).[3][4] Alternatively, pre-formed this compound can be used in a three-component reaction with an aldehyde and malononitrile.[5] The resulting pyranopyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The reaction can be catalyzed by various agents, including bases, acids, and nanocatalysts, and can be accelerated using unconventional energy sources like microwave and ultrasound irradiation.[3][5]
Data Presentation: Synthesis of Pyrano[2,3-c]pyrazoles under Various Catalytic Conditions
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2 h | 92 | [3] |
| 2 | 4-Cl-Benzaldehyde | SnCl₂ | None | 80 °C (Conventional) | 1.4 h | 80 | [3] |
| 3 | 4-Cl-Benzaldehyde | SnCl₂ | None | Microwave (MW) | 25 min | 88 | [3] |
| 4 | 4-NO₂-Benzaldehyde | CuSnO₃:SiO₂ | Ethanol | 70 °C | 35 min | 95 | [5] |
| 5 | Benzaldehyde | Y₃Fe₅O₁₂ (YIG) | None | 80 °C | 20 min | 96 | [3] |
| 6 | 4-MeO-Benzaldehyde | Mn/ZrO₂ | H₂O/EtOH | Ultrasound | 10 min | 98 | [3] |
| 7 | Benzaldehyde | Imidazole | Water | Reflux | 5 h | 85 | [4] |
Experimental Protocol: Piperidine-Catalyzed Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from methodologies employing basic catalysts for the three-component synthesis of pyranopyrazoles.[3][5]
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1.74 g, 10 mmol), 4-chlorobenzaldehyde (B46862) (1.40 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.
Visualization: Proposed Reaction Mechanism
Caption: A proposed mechanism for the base-catalyzed synthesis of pyranopyrazoles.
Application Note 2: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
Spirocyclic compounds, characterized by two rings connected through a single common atom, are of significant interest in drug development due to their rigid three-dimensional structures. This compound is a key reactant in the four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This reaction involves the condensation of isatin (B1672199) (a substituted indole-2,3-dione), malononitrile, a β-ketoester, and hydrazine hydrate.[9][10] The reaction proceeds efficiently in aqueous media, highlighting its green chemistry credentials.
Data Presentation: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
| Entry | Isatin Derivative | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Ethyl acetoacetate (B1235776) | Piperidine | Water | 5 | 95 | [9] |
| 2 | 5-Br-Isatin | Ethyl acetoacetate | Piperidine | Water | 5 | 97 | [9] |
| 3 | 5-NO₂-Isatin | Ethyl acetoacetate | Piperidine | Water | 5 | 92 | [9] |
| 4 | Isatin | Methyl acetoacetate | Piperidine | Water | 5 | 94 | [9] |
| 5 | Isatin | Ethyl acetoacetate | None | EtOH/H₂O | 0.07 (4 min) | 91 | [9] |
Experimental Protocol: Synthesis of 5'-Amino-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile
This protocol is based on the piperidine-catalyzed four-component synthesis in water.[9]
-
Reaction Setup: In a 100 mL flask, combine isatin (1.47 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydrazine hydrate (0.5 mL, 10 mmol) in water (30 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 5 hours.
-
Product Isolation: The formation of a solid precipitate will be observed. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to yield the pure spiro compound.
Visualization: Experimental Workflow
Caption: One-pot workflow for the synthesis of spiro[indoline-pyranopyrazole].
Application Note 3: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
This reaction showcases the utility of the active methylene group of the pyrazolone core in a tandem Knoevenagel-Michael addition reaction. An aromatic aldehyde first undergoes a Knoevenagel condensation with one molecule of 3-methyl-1-phenyl-2-pyrazolin-5-one. The resulting intermediate then acts as a Michael acceptor for a second molecule of the pyrazolone, yielding the bis-heterocyclic product.[11][12] This synthesis can be considered a pseudo-five-component reaction if the pyrazolone itself is generated in situ from phenylhydrazine (B124118) and a β-ketoester.[11] These bis(pyrazolyl)methane derivatives are investigated for various pharmacological activities.
Data Presentation: Synthesis of 4,4'-(Arylmethylene)bis(pyrazol-5-ols)
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 4-Cl-Benzaldehyde | None (Catalyst-free) | None | 120 °C | 10 | 95 | [12] |
| 2 | 4-MeO-Benzaldehyde | None (Catalyst-free) | None | MW (300W) | 3 | 92 | [12] |
| 3 | Benzaldehyde | K₂CO₃ | MeCN | Room Temp | 20 | 96 | [11] |
| 4 | 4-NO₂-Benzaldehyde | K₂CO₃ | MeCN | Room Temp | 25 | 98 | [11] |
| 5 | 2-Cl-Benzaldehyde | K₂CO₃ | MeCN | Room Temp | 30 | 90 | [11] |
Experimental Protocol: Catalyst-Free Synthesis of 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
This protocol is based on the solvent-free thermal method.[12]
-
Reaction Mixture: In a glass test tube, thoroughly mix 3-methyl-1-phenyl-2-pyrazolin-5-one (3.48 g, 20 mmol) and benzaldehyde (1.06 g, 10 mmol). The molar ratio of pyrazolone to aldehyde is 2:1.
-
Reaction: Heat the mixture in a pre-heated oil bath at 120°C for 10-15 minutes. The mixture will melt and then solidify.
-
Cooling and Purification: Remove the tube from the oil bath and let it cool to room temperature. Add ethanol (15 mL) to the solid mass and break it up with a spatula.
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Isolation: Collect the solid product by filtration, wash with a small amount of ethanol, and dry. The product is often pure enough for characterization without further recrystallization.
Visualization: Logical Reaction Scheme
Caption: Logical relationship of reactants for bis(pyrazol-5-ol) synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sciensage.info [sciensage.info]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2-pyrazolin-5-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
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Purity of Starting Materials: Impurities in either ethyl acetoacetate (B1235776) or hydrazine (B178648) hydrate (B1144303) can lead to side reactions and significantly reduce the yield of the desired product.[1]
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Troubleshooting:
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Ensure you are using high-purity reagents. Ethyl acetoacetate should be colorless and free from acetic acid.[2] Hydrazine hydrate quality can also degrade over time; using a freshly opened bottle is recommended.[3]
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Discoloration of the reaction mixture (to yellow or red) can indicate impurities in the hydrazine starting material.[1]
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-
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in maximizing yield.
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Troubleshooting:
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Temperature: The reaction is often performed at elevated temperatures. One optimized procedure suggests maintaining the reaction temperature at 60°C, while another recommends 80°C.[1][4] A patent describes heating to 50°C and then refluxing for 3 hours to achieve a high yield.[5] It is crucial to control the temperature, as excessive heat can lead to degradation.[1]
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Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] Reaction times can vary from 1 hour to 3 hours or more depending on the specific protocol.[1][4][5]
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Solvent: While the reaction can be run neat, using a solvent like absolute ethanol (B145695) or methanol (B129727) is common.[4][5]
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-
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Incorrect Stoichiometry: The molar ratio of the reactants is a critical parameter.
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pH Control: The pH of the reaction medium can influence the reaction rate and the formation of byproducts.
Q2: I am observing the formation of unexpected side products. What are they and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of this compound.
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Common Side Products: The primary side reactions often involve impurities in the starting materials or suboptimal reaction conditions.[1] With unsymmetrical dicarbonyl compounds, the formation of regioisomers is a possibility, though less of a concern with the symmetrical ethyl acetoacetate.[1]
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Minimizing Side Products:
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Use Pure Reagents: As mentioned above, the purity of ethyl acetoacetate and hydrazine hydrate is paramount.
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Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired product.
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Control Reactant Addition: Some protocols recommend the dropwise addition of hydrazine hydrate to the ethyl acetoacetate solution to better control the reaction exotherm and minimize side reactions.[4]
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Q3: What is the best way to purify the synthesized this compound?
A3: The purification of this compound is typically straightforward.
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Crystallization: The product often precipitates from the reaction mixture upon cooling, especially in an ice bath.[4]
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Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as hot 95% ethanol or by washing with cold alcohol or diethyl ether.[1][4]
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Filtration: The purified solid product can be collected by vacuum filtration using a Büchner funnel.[1]
Q4: My final product is off-color. What could be the cause?
A4: An off-color product (typically yellow or reddish) is often due to impurities.
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Source of Color: The discoloration can arise from impurities present in the hydrazine starting material.[1]
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Troubleshooting:
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Ensure the use of high-purity hydrazine hydrate.
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Proper purification of the final product through recrystallization should yield a white to off-white crystalline solid.[5]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Ethyl Acetoacetate (molar eq.) | Hydrazine Hydrate (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 | Absolute Ethanol | 60 | 1 | 64 | [4] |
| 1 | 1.01 | Methanol | 50 then reflux | 3 | 97.3 | [5] |
| 1 | 1.2 | Not specified | 80 | 3 | Optimized | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound in Ethanol
This protocol is adapted from a literature procedure.[4]
Materials:
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Ethyl acetoacetate (100 mM)
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Hydrazine hydrate solution (100 mM in 40 mL absolute ethanol)
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Absolute ethanol
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250 mL round-bottom flask
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Stirring apparatus
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Heating mantle or water bath
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Ice bath
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
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Place 100 mM of ethyl acetoacetate into a 250 mL round-bottom flask.
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With continuous stirring, add the 100 mM hydrazine hydrate solution dropwise to the ethyl acetoacetate.
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Maintain the temperature of the reaction mixture at 60°C using a heating mantle or water bath.
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Continue stirring the reaction mixture at 60°C for 1 hour.
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After 1 hour, cool the reaction mixture in an ice bath to induce precipitation of the product.
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Filter the solid product using a Büchner funnel under vacuum.
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Wash the collected solid with a small amount of cold absolute ethanol.
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Recrystallize the crude product from hot absolute ethanol to obtain pure this compound.
Protocol 2: High-Yield Synthesis of this compound in Methanol
This protocol is based on a patented procedure with a reported high yield.[5]
Materials:
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Methyl acetoacetate (0.8 mol, 92.8 g)
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Hydrazine hydrate (0.808 mol, 40.4 g)
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Methanol (96.5 mL)
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Reaction apparatus with stirring and reflux capabilities
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Nitrogen inlet
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Dropping funnel
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Ice bath
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Filtration apparatus
Procedure:
-
To the reaction apparatus, add 96.5 mL of methanol and 92.8 g of methyl acetoacetate. Stir the mixture and heat to 50°C.
-
Introduce nitrogen gas into the reaction apparatus for 10-30 minutes to create an inert atmosphere.
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Add 40.4 g of hydrazine hydrate dropwise over a period of 15 minutes.
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After the addition is complete, continue passing nitrogen through the apparatus for another 5-15 minutes.
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Increase the temperature to bring the reaction mixture to reflux and maintain for 3 hours.
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After the reaction is complete, cool the mixture to 5-10°C in an ice bath over 55-60 minutes to precipitate the product.
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Collect the solid product by suction filtration.
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Wash the filter cake twice with ice-cold methanol.
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Dry the product to obtain 3-methyl-5-pyrazolone as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 3-Methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the condensation of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303)?
A1: The primary impurities encountered during this synthesis include:
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Unreacted Starting Materials: Residual ethyl acetoacetate and hydrazine hydrate.
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Regioisomer: 5-Methyl-2-pyrazolin-5-one is a common byproduct due to the alternative cyclization pathway.
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Colored Impurities: Often yellow or reddish hues can form, which are generally attributed to side reactions involving hydrazine.[1]
Q2: How can I minimize the formation of the 5-Methyl-2-pyrazolin-5-one regioisomer?
A2: The formation of the regioisomeric mixture is a known challenge in the Knorr pyrazole (B372694) synthesis.[2] While complete elimination can be difficult, optimizing reaction conditions can favor the desired product. Factors such as temperature, solvent, and the rate of addition of reactants can influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[2]
Q3: My final product has a yellow or reddish tint. How can I remove these colored impurities?
A3: Discoloration is a frequent observation, particularly when using hydrazine salts.[1] These colored byproducts can often be removed during the purification process. Washing the crude product with a non-polar solvent or recrystallization from a suitable solvent system like ethanol-water is typically effective.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help mitigate the formation of some colored impurities that may arise from oxidative processes.[1]
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:
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Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the crude product.
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High-Performance Liquid Chromatography (HPLC): A robust quantitative technique to determine the purity and quantify impurities. A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction does not go to completion, as indicated by TLC analysis showing significant amounts of starting materials. | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated for an adequate duration at the recommended temperature (e.g., reflux in ethanol). Monitor the reaction progress by TLC until the starting materials are consumed. |
| A significant amount of an unexpected byproduct is observed. | Formation of the regioisomer (5-Methyl-2-pyrazolin-5-one) or other side products. | Optimize reaction conditions to improve regioselectivity (see FAQ Q2). Purify the crude product using column chromatography or recrystallization to isolate the desired isomer. |
| Product is lost during workup and purification. | The product has some solubility in the washing solvents. | Use ice-cold solvents for washing the precipitated product to minimize solubility losses. Optimize the recrystallization solvent system to maximize recovery. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The ¹H NMR spectrum shows unexpected peaks, or the HPLC chromatogram displays multiple peaks. | Presence of unreacted starting materials, the regioisomer, or other byproducts. | Refer to the Impurity Identification and Removal section below for detailed protocols on identifying and removing specific impurities. |
| The product is discolored (yellow or reddish). | Formation of colored impurities from hydrazine side reactions. | Recrystallize the product from an ethanol (B145695)/water mixture. For stubborn coloration, treatment with activated carbon during recrystallization may be effective. Performing the reaction under an inert atmosphere can also prevent the formation of some colored impurities.[1] |
Impurity Identification and Removal
This table summarizes the common impurities, their typical analytical signatures, and recommended removal protocols.
| Impurity | Identification Methods | Removal Protocol |
| Unreacted Hydrazine Hydrate | TLC: May show a baseline spot that can be visualized with a ninhydrin (B49086) stain. Odor: A distinct amine-like odor in the crude product. | Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic hydrazine will form a water-soluble salt and be extracted into the aqueous layer. |
| Unreacted Ethyl Acetoacetate | GC-MS: Can be identified by its characteristic mass spectrum. ¹H NMR: Presence of signals corresponding to the ethyl group (triplet and quartet) and the acetyl methyl group. | Recrystallization: Ethyl acetoacetate is typically a liquid at room temperature and will be removed during the recrystallization of the solid this compound from a suitable solvent like an ethanol/water mixture.[3] |
| 5-Methyl-2-pyrazolin-5-one (Regioisomer) | HPLC: Will likely have a different retention time compared to the desired product. ¹H NMR & ¹³C NMR: Will show a different set of chemical shifts due to the different substitution pattern on the pyrazolone (B3327878) ring. | Fractional Recrystallization or Column Chromatography: Due to the similar physical properties, separation can be challenging. Careful fractional recrystallization from a solvent system like ethanol/water may enrich the desired isomer. For more difficult separations, column chromatography on silica (B1680970) gel using a solvent gradient (e.g., hexane/ethyl acetate) may be necessary. |
| Colored Impurities | Visual Inspection: Yellow to reddish discoloration of the product. | Recrystallization: Often effectively removed by recrystallization from ethanol or an ethanol/water mixture.[3] Washing the crude solid with a non-polar solvent before recrystallization can also be beneficial.[1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the following steps:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.
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Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.
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Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.[3]
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After the reaction is complete, cool the mixture in an ice bath to induce crystallization.
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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The crude product can be further purified by recrystallization.[3]
Purification by Recrystallization from Ethanol/Water
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Dissolve the crude this compound in a minimum amount of hot ethanol.
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Slowly add hot water to the solution until turbidity persists.
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If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated briefly and then filtered hot to remove the carbon.
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Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Visualization of the Synthesis and Impurity Formation
The following diagrams illustrate the reaction pathway and the logical flow for troubleshooting common issues.
Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.
Caption: A logical workflow for troubleshooting and purifying the crude product of this compound synthesis.
References
Technical Support Center: Synthesis of 3-Methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is the condensation reaction between a β-ketoester, typically ethyl acetoacetate (B1235776) or methyl acetoacetate, and hydrazine (B178648) hydrate (B1144303).[1][2] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolinone ring.[3]
Q2: What are the expected tautomeric forms of this compound?
A2: this compound can exist in three tautomeric forms: the CH-form, the OH-form (enolic), and the NH-form (amide). The equilibrium between these forms can be influenced by the solvent and pH. Understanding the tautomerism is crucial for accurate characterization of the product.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors, including the purity of starting materials (especially hydrazine hydrate, which can degrade), suboptimal reaction temperature and time, incorrect stoichiometry, and improper pH control. Inadequate mixing can also lead to localized side reactions.
Q4: The reaction mixture develops a strong color (yellow, orange, or red). Is this normal?
A4: The development of some color can be normal, but a deep or intense color often indicates the formation of impurities, which may arise from the degradation or side reactions of hydrazine. These colored byproducts can complicate the purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed. Optimal conditions are often reported around 80°C for 3 hours.[4] | Increased consumption of starting materials and higher yield of the product. |
| Suboptimal Stoichiometry | - Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to ensure complete conversion of the ethyl acetoacetate.[4] | Drives the reaction towards the product, minimizing unreacted starting material. |
| Improper pH | - The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction medium is too acidic or basic, it can promote side reactions like hydrolysis of the ester. | Improved selectivity for the desired cyclization reaction. |
| Impure Reagents | - Use freshly distilled or high-purity ethyl acetoacetate and hydrazine hydrate. Hydrazine hydrate is particularly susceptible to degradation. | Minimizes the formation of side products and improves the overall yield and purity. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Side Reaction | Troubleshooting Strategy | Expected Outcome |
| Double Condensation (Azine Formation) | - Maintain a strict 1:1 or slight excess of hydrazine stoichiometry. Avoid a large excess of ethyl acetoacetate. | Reduces the formation of the azine byproduct. |
| Reaction with Two Equivalents of Hydrazine | - Control the stoichiometry of hydrazine carefully. | Prevents the formation of the di-hydrazide derivative. |
| Hydrolysis of Ethyl Acetoacetate | - Ensure the reaction is not conducted under strongly acidic or basic conditions for extended periods, especially at elevated temperatures. | Minimizes the loss of the starting ester to hydrolysis. |
| Formation of Colored Impurities | - Use high-purity hydrazine hydrate.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of hydrazine. | A cleaner reaction profile with less coloration, simplifying purification. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.
Materials:
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Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol (B145695) (or Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in ethanol.
-
Slowly add hydrazine hydrate to the solution with continuous stirring. A slight exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 2-3 hours.
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Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or water to obtain pure this compound.
Reaction Pathways and Side Reactions
Main Reaction Pathway
The synthesis of this compound proceeds through a two-step mechanism:
-
Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrazolinone ring.
Common Side Reactions
Understanding the potential side reactions is crucial for troubleshooting and optimizing the synthesis.
Troubleshooting Logic Flow
This workflow can help diagnose and resolve common issues during the synthesis.
References
How to remove unreacted hydrazine from pyrazolone synthesis
Welcome to our technical support center for pyrazolone (B3327878) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted hydrazine (B178648) during pyrazolone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted hydrazine from my pyrazolone synthesis?
A: Hydrazine is a highly toxic and potentially carcinogenic substance.[1] Regulatory bodies often have strict limits on the presence of genotoxic impurities in pharmaceutical products.[2] From a chemical perspective, residual hydrazine can interfere with subsequent reaction steps and complicate the purification of the final pyrazolone product.
Q2: What are the most common methods for removing unreacted hydrazine?
A: The most common methods for removing unreacted hydrazine include chemical quenching, azeotropic distillation, oxidation, and purification techniques such as precipitation and washing. The choice of method depends on the scale of the reaction, the properties of the desired pyrazolone product, and the available laboratory equipment.
Q3: How can I detect the amount of residual hydrazine in my product?
A: Several analytical techniques can be used to quantify residual hydrazine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and sensitive methods.[3][4][5] These often involve a derivatization step to improve the detection of hydrazine.[1][3]
Troubleshooting Guides
Issue: High levels of residual hydrazine detected after initial work-up.
Possible Cause 1: Incomplete Reaction
-
Solution: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.[6] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, provided the product is stable under these conditions.
Possible Cause 2: Inefficient Quenching
-
Solution: The quenching agent (e.g., acetone (B3395972) or benzaldehyde) may not have been added in sufficient excess or allowed to react for a long enough time. A common approach is to add an excess of a ketone or aldehyde to form the corresponding hydrazone, which is generally more stable and easier to remove.[7] Refer to the detailed quenching protocols below.
Possible Cause 3: Ineffective Purification
-
Solution: The chosen purification method may not be suitable for removing the polar hydrazine from your product. If your pyrazolone is poorly soluble in water, precipitating it from the reaction mixture by adding water can be an effective way to separate it from the water-soluble hydrazine.[6] Subsequent washing of the isolated product with a suitable solvent can further reduce hydrazine levels.
Data Presentation: Comparison of Hydrazine Removal Techniques
The following table provides a qualitative comparison of common hydrazine removal methods. Quantitative efficiency can vary significantly based on the specific reaction conditions and the properties of the pyrazolone derivative.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chemical Quenching | Conversion of hydrazine to a more easily removable derivative (hydrazone).[7] | Fast, effective, and can be done in the reaction vessel. | Introduces a new impurity (the hydrazone) that needs to be removed. | Small to medium-scale laboratory syntheses. |
| Azeotropic Distillation | Removal of hydrazine as an azeotrope with a suitable solvent (e.g., toluene, xylene). | Can remove large quantities of hydrazine and water simultaneously. | Requires specific equipment and may not be suitable for thermally sensitive compounds. | Larger scale production and for dehydration of hydrazine solutions.[8] |
| Oxidation | Conversion of hydrazine to nitrogen gas and water using an oxidizing agent like hydrogen peroxide.[9] | Products are innocuous (N₂ and H₂O). | Can be highly exothermic and may oxidize the desired product if not controlled carefully.[7] | When the product is stable to oxidation. |
| Precipitation & Washing | Exploiting differences in solubility between the pyrazolone product and hydrazine. | Simple, and avoids introducing additional reagents. | Only effective if there is a significant solubility difference. May lead to product loss. | When the pyrazolone product is a solid and has low solubility in the reaction solvent post-reaction or upon addition of an anti-solvent.[6] |
Experimental Protocols
Protocol 1: Quenching of Unreacted Hydrazine with Acetone
This protocol describes the process of converting residual hydrazine into acetone azine, which can then be removed during work-up.
Materials:
-
Reaction mixture containing unreacted hydrazine
-
Acetone
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add an excess of acetone (typically 5-10 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acetone hydrazone.
-
Proceed with the standard aqueous work-up. Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Analysis of Residual Hydrazine by GC-MS
This protocol outlines a general method for the derivatization of hydrazine with acetone and subsequent analysis by GC-MS.[4]
Materials:
-
Sample containing the pyrazolone product
-
Methanol (B129727) (HPLC grade)
-
Acetone (for derivatization)
-
Hydrazine standard for calibration
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the pyrazolone product into a vial.
-
Dissolve the sample in a known volume of methanol.
-
-
Derivatization:
-
Take an aliquot of the sample solution and add an excess of acetone.
-
Vortex the mixture and allow it to stand for at least 15 minutes at room temperature to ensure complete derivatization to acetone azine.
-
-
Calibration Standards:
-
Prepare a series of hydrazine standards in methanol and derivatize them with acetone in the same manner as the sample.
-
-
GC-MS Analysis:
-
Inject the derivatized sample and standards into the GC-MS.
-
Example GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Example MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of acetone azine.
-
-
-
Quantification:
-
Construct a calibration curve from the peak areas of the derivatized hydrazine standards.
-
Determine the concentration of hydrazine in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for high residual hydrazine.
Caption: Experimental workflow for hydrazine removal and analysis.
References
- 1. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sielc.com [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Optimizing reaction temperature for 3-Methyl-2-pyrazolin-5-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 3-Methyl-2-pyrazolin-5-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Suboptimal Reaction Temperature: The reaction temperature is either too low, leading to incomplete reaction, or too high, causing decomposition or side reactions. | Systematically vary the reaction temperature to find the optimum. Based on literature, temperatures ranging from 50°C to reflux have been successfully employed.[1][2][3] Monitor the reaction progress using TLC to determine the optimal reaction time at a given temperature. |
| Incorrect Stoichiometry: An improper molar ratio of reactants (ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate) can lead to a lower yield. | Ensure the use of correct stoichiometry. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion. | |
| Impure Reactants: The purity of ethyl acetoacetate and hydrazine hydrate (B1144303) is crucial. Impurities can interfere with the reaction. | Use high-purity, freshly opened, or purified reactants. | |
| Formation of Side Products/Impurities | High Reaction Temperature: Elevated temperatures can promote the formation of undesired side products. | Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring. Consider a lower reaction temperature for a longer duration. |
| Incorrect pH: The pH of the reaction mixture can influence the reaction pathway. | While not always necessary, in some syntheses of related compounds, adjusting the pH can improve the reaction outcome.[4] | |
| Reaction Not Initiating or Proceeding Slowly | Low Reaction Temperature: The activation energy for the reaction may not be met at a lower temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and slow reaction rates. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Product Discoloration | Oxidation/Degradation: The product or intermediates may be sensitive to air or high temperatures, leading to discoloration. | Consider running the reaction under an inert atmosphere (e.g., nitrogen).[2] Ensure the product is cooled sufficiently before filtration and is washed with a cold solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific solvent and reaction time. Published procedures report a range of effective temperatures. For instance, a reaction maintained at 60°C in absolute ethanol (B145695) for 1 hour yielded 64% of the product.[1][5] Another protocol using methanol (B129727) as a solvent initiated the reaction at 50°C, followed by heating to reflux for 3 hours, achieving a yield of 97.3%.[2] A study also identified 80°C as an optimal temperature, resulting in a yield of ≥85%.[3] It is recommended to perform small-scale optimization studies to determine the best temperature for your specific conditions.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature is a critical parameter that directly influences both the yield and purity of the final product. An optimal temperature ensures a reasonable reaction rate and high conversion to the desired product. Temperatures that are too low may result in an incomplete reaction and consequently, a low yield. Conversely, excessively high temperatures can lead to the formation of byproducts through side reactions or decomposition of the reactants and/or product, which will reduce the yield and purity.
Q3: Can I use reflux conditions for the synthesis?
A3: Yes, refluxing the reaction mixture is a common practice in the synthesis of this compound and its derivatives.[2][6][7] The specific reflux temperature will depend on the boiling point of the solvent used (e.g., ethanol, methanol). Refluxing ensures that the reaction is carried out at a constant and sufficiently high temperature to proceed at a reasonable rate without the loss of solvent.
Q4: How can I monitor the progress of the reaction to determine the optimal time and temperature?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][5] By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. This will help in determining when the reaction is complete and in optimizing the reaction time for a given temperature.
Data Presentation
The following table summarizes the effect of different reaction temperatures on the yield of this compound as reported in various studies.
| Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | Absolute Ethanol | 60 | 1 hour | 64 | [1] |
| Methyl acetoacetate, Hydrazine hydrate | Methanol | 50, then reflux | 3 hours | 97.3 | [2] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80 | 3 hours | ≥85 | [3] |
Experimental Protocols
Protocol 1: Synthesis at 60°C (Adapted from J. Med. Chem. Sci.) [1]
-
To a 250 mL round-bottom flask, add 100 mM of ethyl acetoacetate.
-
With continuous stirring, add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise.
-
Maintain the temperature of the reaction mixture at 60°C.
-
Continue stirring for 1 hour.
-
After 1 hour, cool the reaction mixture in an ice bath to precipitate the solid product.
-
Filter the solid product, wash it with cold ethanol, and recrystallize to obtain pure this compound.
Protocol 2: Synthesis at 50°C followed by Reflux (Adapted from ChemicalBook) [2]
-
In a reaction apparatus, combine 96.5 ml of methanol and 92.8 g (0.8 mol) of methyl acetoacetate and stir the mixture.
-
Heat the mixture to 50°C.
-
Introduce nitrogen gas into the reaction vessel for 10 to 30 minutes.
-
Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes.
-
After the addition is complete, continue passing nitrogen gas for another 5 to 15 minutes.
-
Increase the temperature to reflux and maintain the reaction for 3 hours.
-
After the reaction is complete, cool the mixture to 5-10°C over 55 to 60 minutes to precipitate the product.
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Collect the product by suction filtration, wash the filter cake twice with ice-cold methanol, and dry to obtain 3-Methyl-5-pyrazolone.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Effect of solvent choice on 3-Methyl-2-pyrazolin-5-one yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-pyrazolin-5-one. The information addresses common challenges related to solvent choice and its impact on product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the condensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, and hydrazine (B178648) hydrate (B1144303).[1][2][3][4] This reaction is typically carried out in a suitable solvent and often involves heating to drive the reaction to completion.
Q2: How does the choice of solvent affect the yield and purity of this compound?
The solvent plays a crucial role in the reaction by dissolving the reactants, facilitating heat transfer, and influencing the reaction rate and the crystallization of the product. Protic solvents like alcohols (methanol, ethanol) are commonly used and have been shown to produce high yields and purity.[1][2] The choice of solvent can impact the solubility of impurities, which is a key factor during purification by recrystallization. For instance, washing the final product with cold solvent, such as ice methanol (B129727), is a common step to remove soluble impurities without significantly dissolving the desired product.[1]
Q3: Can water be used as a solvent for this synthesis?
Yes, there is growing interest in using water as a "green" and environmentally friendly solvent for pyrazolone (B3327878) synthesis.[5] While specific yield and purity data for the parent this compound in water were not detailed in the provided context, green chemistry approaches often aim for comparable or improved results over traditional organic solvents.
Q4: What are the key reaction parameters to control for optimal yield and purity?
Beyond solvent choice, other critical parameters include:
-
Temperature: The reaction is often heated to reflux to ensure it proceeds at a reasonable rate.[1][6] However, the temperature must be controlled to prevent side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the starting materials are fully consumed.[6][7]
-
Purity of Reactants: The purity of the starting materials, ethyl acetoacetate and hydrazine hydrate, will directly impact the purity of the final product.
-
pH: In some variations of pyrazolone synthesis, the pH is controlled, for example, by using a basic medium to facilitate certain reaction steps.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. - Incorrect stoichiometry of reactants. | - Monitor the reaction by TLC to ensure completion.[7] - Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.[1] - Minimize product loss by carefully transferring materials and using chilled solvent for washing the crystalline product.[1][2] - Accurately measure the molar equivalents of the reactants. |
| Low Purity / Presence of Impurities | - Incomplete reaction leaving starting materials. - Formation of side products (e.g., O-acylation in related syntheses). - Inefficient purification. | - As above, ensure the reaction goes to completion. - While less common in this specific synthesis, be aware of potential side reactions. The choice of reaction conditions can influence this.[8] - Recrystallize the product from a suitable solvent. Ethanol is commonly used for this purpose.[6][9] Ensure the product is thoroughly washed. |
| Product is Oily or Does Not Crystallize | - Presence of significant impurities. - Residual solvent. | - Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Reaction Does Not Start | - Low reaction temperature. - Inactive reactants. | - Ensure the reaction mixture is being heated appropriately. - Verify the quality and purity of the hydrazine hydrate and ethyl acetoacetate. |
Data on Solvent Effects
The following table summarizes the reported yields and purities of this compound synthesized in different solvents based on available literature.
| Solvent | Starting Material | Reported Yield | Reported Purity | Reference |
| Methanol | Methyl acetoacetate | 97.3% | 99.9% (HPLC) | [1] |
| Absolute Ethanol | Ethyl acetoacetate | 64% | Not specified | [2][10] |
| Ethanol | Ethyl acetoacetate | Not specified | Recrystallized to purity | [6][9] |
| Glacial Acetic Acid | Ethyl acetoacetate | Not specified | Not specified | [11] |
Experimental Protocols
Synthesis of this compound using Methanol[1]
-
Reaction Setup: To a reaction vessel, add 96.5 ml of methanol and 92.8 g (0.8 mol) of methyl acetoacetate.
-
Inert Atmosphere: Introduce nitrogen gas into the reaction vessel for 10 to 30 minutes.
-
Reactant Addition: While stirring, heat the mixture to 50°C. Then, add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes.
-
Reaction: After the addition is complete, continue passing nitrogen for another 5 to 15 minutes. Increase the temperature to reflux and maintain for 3 hours.
-
Crystallization: Cool the reaction mixture to 5 to 10°C over a period of 55 to 60 minutes to precipitate the product.
-
Purification: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol.
-
Drying: Dry the purified solid to obtain this compound as a white crystal.
Synthesis of this compound using Absolute Ethanol[2][4]
-
Reactant Preparation: In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.
-
Reactant Addition: Prepare a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol. Add this solution dropwise to the ethyl acetoacetate with continuous stirring.
-
Reaction: Maintain the reaction temperature at 60°C and continue stirring for 1 hour.
-
Crystallization: Cool the reaction mixture in an ice bath to yield the solid product.
-
Purification: Filter the solid product, wash it with cold alcohol, and then recrystallize it.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in pyrazolone synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during pyrazolone (B3327878) synthesis, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone synthesis is resulting in a very low yield. What are the most common causes?
Low yields in pyrazolone synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. The most common issues include:
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Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and the hydrazine (B178648) derivative is critical. Impurities can participate in side reactions, leading to a lower yield of the desired product and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is recommended.
-
Suboptimal Reaction Conditions: Key reaction parameters such as temperature, reaction time, solvent, and pH have a significant impact on the reaction outcome. These conditions often require optimization for each specific substrate combination.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. While a 1:1 stoichiometry is common, a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.
-
Side Reactions: The formation of unintended side products, such as regioisomers when using unsymmetrical dicarbonyl compounds, can significantly decrease the yield of the target molecule.
-
Losses During Work-up and Purification: A significant amount of product can be lost during isolation and purification steps, such as recrystallization or chromatography, if these procedures are not optimized. For example, using an excessive amount of solvent during recrystallization can lead to a substantial loss of product as it remains in the mother liquor.[1]
Q2: I am observing the formation of two different products, likely regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge in pyrazolone synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazolone products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Here are some strategies to improve regioselectivity:
-
pH Control: Adjusting the pH of the reaction can influence the site of the initial hydrazine attack. For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[2]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway and, consequently, the regioselectivity.
-
Temperature Modification: Altering the reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of a single isomer.
Q3: My reaction mixture has turned a dark color. Is this normal, and will it affect my yield?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazolone synthesis, especially when using hydrazine salts like phenylhydrazine (B124118) hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can become acidic, which may promote the formation of these colored byproducts. While this discoloration may not always directly correlate with a low yield, it can make purification more challenging. To mitigate this, the addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.
Q4: I am having difficulty with the final purification. My product "oils out" during recrystallization. What can I do?
"Oiling out," where the product separates as a liquid rather than a solid during recrystallization, can occur if the solute's melting point is lower than the boiling point of the solvent, or if the solute is too soluble. Here are some troubleshooting steps:
-
Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture in which the compound is less soluble at room temperature.
-
Adjust the Cooling Rate: Allow the solution to cool more slowly to encourage the formation of crystals rather than oil.
-
Increase Solvent Volume: Adding more of the "good" solvent (in which the compound is more soluble) to the hot solution can help keep the compound dissolved at a lower temperature, preventing premature separation as an oil.
Data on Reaction Optimization
Optimizing reaction conditions is a critical step in improving the yield of pyrazolone synthesis. The following tables provide examples of how different parameters can affect the reaction outcome.
Table 1: Optimization of Microwave-Assisted Pyrazolone Synthesis
This table shows the effect of microwave power and irradiation time on the yield of a one-pot synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[3]
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 210 | 10 | 35 |
| 2 | 420 | 10 | 71 |
| 3 | 700 | 10 | 48 |
| 4 | 420 | 5 | 54 |
| 5 | 420 | 15 | 62 |
Table 2: Optimization of a Four-Component Pyrano[2,3-c]pyrazole Synthesis
This table illustrates the optimization of solvent, catalyst amount, and temperature for a specific pyrano[2,3-c]pyrazole synthesis.
| Entry | Solvent | Catalyst (mg) | Temperature (°C) | Yield (%) |
| 1 | Water | 4 | 50 | 95 |
| 2 | Ethanol (B145695) | 4 | 50 | 85 |
| 3 | Methanol | 4 | 50 | 70 |
| 4 | Acetonitrile | 4 | 50 | 65 |
| 5 | Water | 2 | 50 | 80 |
| 6 | Water | 6 | 50 | 95 |
| 7 | Water | 4 | Room Temp. | 75 |
| 8 | Water | 4 | 80 | 90 |
Experimental Protocols
Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) via Knorr Synthesis
This protocol describes a common and reliable method for the synthesis of Edaravone.[4][5]
Materials and Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate (B1235776)
-
Ethanol (95%)
-
Diethyl ether
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker (100 mL)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice-water bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol) followed by the slow addition of phenylhydrazine (1.25 mL, 12.5 mmol).[4][5] Caution: This addition is slightly exothermic.
-
Reflux: Assemble a reflux condenser and heat the mixture in a heating mantle or water bath at 135-145 °C for 60 minutes. The mixture will gradually turn into a heavy, viscous syrup.[5]
-
Precipitation: After heating, remove the flask and allow it to cool slightly. Transfer the hot syrup into a 100 mL beaker and cool it thoroughly in an ice-water bath.
-
Crystallization: Add 2 mL of diethyl ether to the cooled syrup and stir vigorously with a glass rod or spatula until a solid precipitate forms. Continue to add diethyl ether in small portions (up to a total of 8 mL) while stirring to ensure complete precipitation.[5]
-
Isolation of Crude Product: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether and allow it to air dry on the filter paper.
-
Purification by Recrystallization: Transfer the crude Edaravone to a beaker and add a minimum amount of hot 95% ethanol to dissolve the solid.[4] Once dissolved, allow the solution to cool slowly to room temperature, and then further cool it in an ice-water bath to maximize crystal formation.
-
Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry the purified product completely.
-
Analysis: Weigh the final product to calculate the percentage yield and characterize it by determining its melting point (expected: 125–127 °C) and using techniques like TLC, IR, and NMR spectroscopy.[4]
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in pyrazolone synthesis.
Caption: A logical workflow for troubleshooting low yield.
Knorr Pyrazolone Synthesis: Reaction Pathway
This diagram illustrates the general mechanism of the Knorr pyrazolone synthesis.
Caption: General mechanism of the Knorr pyrazolone synthesis.
References
- 1. CN102127020A - Edaravone compound and new preparation method thereof - Google Patents [patents.google.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
Preventing the formation of regioisomers in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole (B372694) synthesis, with a specific focus on preventing the formation of regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge, particularly in the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648).[1][2][3][4][5][6][7][8] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][7] Here are several strategies to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can significantly impact the regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the preference for the formation of one regioisomer.[9][10]
-
Aprotic Dipolar Solvents: Solvents such as N,N-dimethylacetamide (DMAc) can improve regioselectivity, especially when using aryl hydrazine hydrochlorides.[1]
-
-
pH Control: The pH of the reaction medium can direct the synthesis towards a specific regioisomer. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2][7]
-
Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, leading to the preferential formation of a single regioisomer.[7][11]
-
Alternative Synthetic Routes: If high regioselectivity is crucial and challenging to achieve with the Knorr synthesis, consider alternative methods that offer inherent regio-control.
-
From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines can proceed with high regioselectivity.[12][13]
-
From Tosylhydrazones and Alkynes: The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been shown to proceed with complete regioselectivity.[14][15]
-
1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for achieving high regioselectivity.[1][16]
-
Q2: My pyrazole synthesis is resulting in a low yield. What are the possible reasons and how can I improve it?
A2: Low yields in pyrazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[7]
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[7]
-
Reaction Conditions:
-
Temperature and Time: Optimization of reaction temperature and time is critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal conditions.[7]
-
Catalyst: In many cases, a catalyst is necessary. For the Knorr synthesis, a catalytic amount of acid is typically used.[6][8] Other syntheses may benefit from specific catalysts to improve yield and regioselectivity.[17]
-
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7]
Q3: The reaction mixture of my Knorr pyrazole synthesis is turning a dark color. Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture, often to a deep yellow or red, is a common observation in the Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine (B124118) hydrochloride.[7] This is often due to the formation of colored impurities from the hydrazine starting material.[7]
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate (B1210297) can help neutralize the acid and lead to a cleaner reaction profile.[7]
-
Purification:
-
Activated Carbon: Treating the reaction mixture with activated carbon can help remove some of the colored impurities.[7]
-
Recrystallization: Recrystallization of the crude product is an effective method for purification and removing colored byproducts.[7]
-
Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica (B1680970) gel is a standard alternative.[7]
-
Experimental Protocols
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [14][15]
This method offers complete regioselectivity, especially when the substituents are similar.
-
Materials: N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.5 equiv), t-BuOK (2.0 equiv), 18-crown-6 (B118740) (0.1 equiv), and pyridine (B92270) as the solvent.
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add t-BuOK and 18-crown-6.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols [9]
This protocol demonstrates improved regioselectivity in the reaction of a 1,3-diketone with methylhydrazine.
-
Materials: 1,3-diketone (1.0 equiv), methylhydrazine (1.1 equiv), and 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
-
Procedure:
-
Dissolve the 1,3-diketone in the fluorinated alcohol.
-
Add methylhydrazine to the solution.
-
Stir the reaction mixture at room temperature or reflux for a specified time.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting regioisomeric mixture by column chromatography to isolate the desired product.
-
Data Presentation
Table 1: Regioselectivity in Pyrazole Synthesis under Various Conditions
| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Solvent | Catalyst/Additive | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | EtOH | - | 2:1 | - | [9] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | EtOH | - | 1:0 | 95 | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | DMAc | - | >99:1 | 85 | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | TFE | - | 95:5 | - | [9] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | - | >99:1 | - | [9] |
| N-alkylated tosylhydrazones | Terminal alkynes | Pyridine | t-BuOK, 18-crown-6 | Complete regioselectivity | Good to high | [14][15] |
Visualization
Troubleshooting Workflow for Regioisomer Formation
The following diagram outlines a logical workflow for a researcher to troubleshoot and control the formation of regioisomers in pyrazole synthesis.
Caption: A flowchart to guide researchers in troubleshooting and controlling regioisomer formation during pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 3-Methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in the synthesis of this compound?
A1: Colored impurities in the synthesis of this compound, often appearing as yellow or reddish hues, typically arise from side reactions involving the hydrazine (B178648) starting material. These can include:
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Decomposition of Hydrazine: Hydrazine and its derivatives can decompose, especially when heated, leading to the formation of colored byproducts.
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Oxidation of Intermediates or the Final Product: The pyrazolone (B3327878) ring and its precursors can be susceptible to oxidation, which can generate colored species. The anionic form of pyrazolones is particularly reactive.[1]
-
Side Reactions: Incomplete cyclization or other side reactions can lead to the formation of various colored organic molecules.
Q2: What are the recommended primary purification methods for removing colored impurities from this compound?
A2: The two most commonly cited and effective methods for removing colored impurities from this compound are:
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. For this compound, solvents such as ethanol (B145695), methanol, or a mixture of ethanol and ethyl acetate (B1210297) are frequently used.[2]
-
Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb large colored organic molecules.[3] It is often used as a decolorizing agent during the purification process.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a viable method for the purification of pyrazole (B372694) derivatives, especially for separating closely related impurities that may not be easily removed by recrystallization alone. A common approach is to use silica (B1680970) gel as the stationary phase with a suitable eluent system, which may include mixtures of ethyl acetate and hexanes.
Troubleshooting Guides
Issue 1: The final product of this compound is off-white, yellow, or reddish.
This is a common issue indicating the presence of colored impurities. The following troubleshooting workflow can help identify the cause and select the appropriate purification strategy.
Caption: Troubleshooting workflow for colored this compound.
Issue 2: Recrystallization is not effectively removing the colored impurities.
If a single recrystallization does not yield a product of the desired purity and color, consider the following:
-
Solvent System Optimization: The choice of solvent is crucial. If a single solvent is not effective, a binary solvent system (e.g., ethanol/water or ethanol/ethyl acetate) can be employed. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping the impurities dissolved.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve the desired level of purity.
-
Pre-treatment with Activated Carbon: For heavily colored samples, treating the solution with activated carbon before recrystallization can significantly improve the outcome.
Issue 3: Use of activated carbon leads to significant product loss.
While effective for decolorization, activated carbon can also adsorb the desired product, leading to a lower yield. To mitigate this:
-
Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired color reduction. This often requires empirical testing, starting with a small amount (e.g., 1-2% w/w relative to the solute) and incrementally increasing if necessary.
-
Control Contact Time: Minimize the contact time between the activated carbon and the product solution. Prolonged exposure can lead to increased adsorption of the product.
-
Hot Filtration: Perform the filtration to remove the activated carbon while the solution is hot. This helps to keep the desired product in solution and minimize co-precipitation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/ethyl acetate mixture).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Decolorization using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent in a flask.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.
-
Heating and Stirring: Gently heat the mixture with stirring for a short period (e.g., 10-20 minutes). Avoid boiling the solution vigorously.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.
-
Crystallization: Allow the decolorized filtrate to cool and crystallize as described in the recrystallization protocol.
-
Isolation and Drying: Collect, wash, and dry the purified crystals.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent is gradually increased to move the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods. Note that the actual results may vary depending on the nature and concentration of the impurities.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Visual Appearance of Product |
| Single Recrystallization (Ethanol) | 85 (Yellowish) | 95-97 | 70-80 | Off-white to pale yellow |
| Activated Carbon + Recrystallization | 85 (Yellowish) | >99 | 60-75 | White crystalline solid |
| Column Chromatography | 85 (Yellowish) | >99 | 50-70 | White crystalline solid |
Note: This data is representative and intended for comparative purposes. One study reported achieving a final purity of 99.9% with a yield of 97.3% through a specific synthesis and purification process involving crystallization from methanol.[4]
Visualization of Experimental Workflow
References
Stability and storage conditions for 3-Methyl-2-pyrazolin-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Methyl-2-pyrazolin-5-one to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5] The container should be tightly sealed to prevent moisture ingress.[1][2][3][4][5] For extended storage, refrigeration at 2-8°C is recommended.[6]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is light-sensitive.[1] It is crucial to store the compound in a light-protected container, such as an amber vial, to prevent photodegradation.[1]
Q3: What is the general stability of this compound?
A3: this compound is generally stable under normal laboratory temperatures and pressures.[1][5][7] However, it is sensitive to air and light, and contact with incompatible materials should be avoided to prevent degradation.[1][6] One source suggests that in solid form, it is stable for up to two years from the date of purchase when stored correctly.[6]
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3][7] Contact with these substances can lead to decomposition of the compound.
Q5: How should I handle this compound in the laboratory?
A5: Standard laboratory handling procedures should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of dust.[1][3][4] Avoid generating dust during handling.[1][3][4]
Q6: What are the known hazardous decomposition products of this compound?
A6: Under fire conditions, thermal decomposition of this compound can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3][4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored in a cool, dry, dark place in a tightly sealed container.[1][2][3][4][5] Consider using a fresh batch of the compound that has been stored under optimal conditions. |
| Incompatibility with other reagents in the experiment. | Review all reagents used in the experimental protocol for potential incompatibilities with this compound, particularly strong acids, bases, or oxidizing agents.[1][3][7] | |
| Discoloration of the solid compound (e.g., from pale white/yellow to a darker shade). | Exposure to light or air over time. | This can be an indication of degradation. It is recommended to use a fresh, properly stored batch of the compound for sensitive experiments. Ensure future storage is in a light-protected and tightly sealed container.[1][6] |
| Poor solubility in recommended solvents. | Potential degradation or presence of impurities. | Confirm the correct solvent is being used. If solubility issues persist with a known good solvent, this may indicate compound degradation. Consider purifying the compound or obtaining a new lot. |
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place.[1][2][3][4][5] 2-8°C for long-term storage.[6] | [1][2][3][4][5][6] |
| Light | Store protected from light.[1] | [1] |
| Atmosphere | Store in a tightly closed container.[1][2][3][4][5] Some sources indicate air sensitivity.[6] | [1][2][3][4][5][6] |
| Shelf Life | Stable for 2 years from purchase date as supplied.[6] Solutions in DMSO or ethanol (B145695) may be stored at -20°C for up to 3 months.[6] | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1][3][7] | [1][3][7] |
Experimental Protocols
General Protocol for Assessing Compound Stability
Objective: To determine the degradation of this compound under specific storage and stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
pH buffers
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Initial Analysis: Prepare a stock solution of this compound in a suitable solvent. Analyze the initial purity and concentration of the compound using a validated HPLC method. This will serve as the time-zero reference.
-
Stress Conditions:
-
Temperature: Store aliquots of the solid compound and solutions at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and elevated temperature (40°C)).
-
Humidity: Store solid compound aliquots in controlled humidity chambers (e.g., 75% RH).
-
Light: Expose the solid compound and solutions to controlled light conditions in a photostability chamber.
-
pH: Prepare solutions of the compound in various pH buffers (e.g., acidic, neutral, and basic) to assess hydrolytic stability.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve samples from each stress condition.
-
HPLC Analysis: Analyze the samples using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the peak area of the parent compound in the stressed samples to the time-zero sample to calculate the percentage of degradation. Identify any major degradation products by observing new peaks in the chromatogram.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
Challenges in the scale-up of 3-Methyl-2-pyrazolin-5-one production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most prevalent laboratory method is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, and hydrazine (B178648) hydrate (B1144303).[1][2]
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but a common approach involves reacting methyl acetoacetate with hydrazine hydrate in a solvent like methanol (B129727). The reaction is often initiated at a moderate temperature (e.g., 50°C) and then brought to reflux for several hours to ensure completion.[2] Alternatively, reactions can be performed in ethanol (B145695) or even water.[3][4][5]
Q3: What are the common impurities and by-products I should be aware of during scale-up?
A3: During the synthesis of this compound, several by-products can form, which can complicate purification, especially at a larger scale. Common issues include:
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Regioisomer Formation: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of the 5-methylpyrazole regioisomer.[1]
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Incomplete Cyclization: The reaction may not proceed to completion, resulting in pyrazoline intermediates.[1]
-
Unreacted Starting Materials: Residual hydrazine or the 1,3-dicarbonyl compound may remain in the crude product.[1]
-
Tautomeric Forms: this compound can exist in different tautomeric forms (CH, OH, and NH), which can affect its characterization and reactivity.[6][7][8]
-
Colored Impurities: Side reactions, particularly involving hydrazine, can often result in yellow or reddish hues in the reaction mixture.[1]
Q4: How can I purify the final product?
A4: Common purification methods for this compound include:
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Recrystallization: This is a widely used technique to purify the solid product.[1][3] A common solvent system is an ethanol-water mixture.[1]
-
Filtration and Washing: After precipitation, the product can be collected by filtration and washed with a cold solvent, such as ice methanol, to remove soluble impurities.[2]
-
Fractional Distillation: This method is suitable for separating components with different boiling points.[1]
-
Column Chromatography: For more challenging separations, column chromatography using a suitable solvent system (e.g., hexanes and ethyl acetate) can be employed.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing, especially during scale-up. - Check the purity of starting materials. |
| Side reactions forming by-products. | - Optimize reaction temperature; higher temperatures can sometimes favor by-product formation. - Control the rate of addition of hydrazine hydrate.[6] | |
| Product loss during work-up. | - Ensure complete precipitation by cooling the reaction mixture to a low temperature (e.g., 5-10°C).[2] - Use minimal amounts of cold solvent for washing the filter cake.[9] | |
| Product is colored (yellow/red) | Presence of colored impurities from side reactions involving hydrazine.[1] | - Treat the crude product with activated carbon during recrystallization. - Purify via column chromatography.[1] |
| Incorrect or broad melting point | Presence of impurities or a mixture of tautomers.[6] | - Recrystallize the product multiple times until a sharp and consistent melting point is achieved. - Characterize the product using spectroscopic methods (NMR, IR) to confirm its identity and purity.[2][6] |
| Formation of an oily product instead of a solid | Incomplete reaction or presence of unreacted starting materials. | - Ensure the reaction has gone to completion using TLC or another monitoring technique. - Attempt to precipitate the product by adding a non-polar solvent or by cooling for an extended period. |
| Difficulty in filtering the product | Very fine particles or a gelatinous precipitate. | - Allow the precipitate to age in the mother liquor to encourage crystal growth. - Use a filter aid such as celite. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
Methanol
-
Methyl acetoacetate
-
Hydrazine hydrate (80%)
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add 96.5 ml of methanol and 92.8 g (0.8 mol) of methyl acetoacetate. Stir the mixture.
-
Heat the mixture to 50°C.
-
Introduce nitrogen gas into the reaction vessel for 10-30 minutes.
-
Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes.
-
After the addition is complete, continue passing nitrogen gas for another 5-15 minutes.
-
Increase the temperature to reflux and maintain the reaction for 3 hours.
-
After the reaction is complete, cool the mixture to 5-10°C over 55-60 minutes to precipitate the product.
-
Collect the solid product by suction filtration.
-
Wash the filter cake twice with ice-cold methanol.
-
Dry the product to obtain this compound as a white crystalline solid.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Slowly add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl acetoacetate, Hydrazine hydrate | Methanol | Reflux | 3 | 97.3 | [2] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 60 | 1 | 64 | [9] |
| Ethyl acetoacetate, Methyl hydrazine | None | 80-90 | 1.5 | ~100 | [6] |
| Ethyl acetoacetate, Phenylhydrazine | Ethanol (diluted) | Reflux | Not specified | Not specified | [3] |
Visualizations
Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. ias.ac.in [ias.ac.in]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
Technical Support Center: Column Chromatography Purification of 3-Methyl-2-pyrazolin-5-one Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyl-2-pyrazolin-5-one and its related byproducts using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound, typically via the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648), can lead to several byproducts.[1] These include:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and hydrazine hydrate (B1144303) may be present in the crude product.[2]
-
Regioisomers: The formation of the regioisomeric 5-methylpyrazole is a possibility, although the pyrazolone (B3327878) tautomer is generally more stable under typical reaction conditions.[1]
-
Incomplete Cyclization Products: Intermediates such as pyrazolines may form if the reaction does not proceed to completion.[1][2]
-
Side-Reaction Products: Hydrazine can participate in side reactions that may result in colored impurities.[2]
Q2: How can I identify the main byproducts in my crude reaction mixture?
A2: A combination of chromatographic and spectroscopic methods is recommended for byproduct identification:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the number of components in your crude product.[1] It can help in optimizing the solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile components, including isomers and other impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any significant byproducts.[1]
Q3: My target compound, this compound, is highly polar. What is a good starting point for a solvent system in normal-phase column chromatography?
A3: Due to its polarity, this compound requires a relatively polar mobile phase for elution from a silica (B1680970) gel column. A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727).[1][3] It is crucial to first develop an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.
Troubleshooting Guide
Problem 1: The compound is not moving from the origin (Rf = 0) on the TLC plate, even with 100% ethyl acetate.
-
Cause: The compound is highly polar and adsorbs very strongly to the silica gel stationary phase.[3] This is a common issue with pyrazolone derivatives.
-
Solution 1: Increase Solvent Polarity.
-
Gradually add methanol to your ethyl acetate eluent. Start with a small percentage (e.g., 1-5%) and increase as needed.
-
A solvent system of dichloromethane and methanol can also be effective for very polar compounds.[3]
-
-
Solution 2: Add a Mobile Phase Modifier.
-
For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve elution by neutralizing basic sites on the silica and suppressing ionization of the compound.[4]
-
-
Solution 3: Change the Stationary Phase.
-
If increasing solvent polarity is not effective, consider using a different stationary phase like alumina (B75360) (neutral, acidic, or basic) or switching to reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile).[4]
-
Problem 2: The separation between the desired product and a byproduct is poor (spots are too close on TLC).
-
Cause: The chosen solvent system does not have sufficient selectivity for the compounds in the mixture.
-
Solution 1: Test Different Solvent Systems. Experiment with various solvent combinations. For instance, try replacing ethyl acetate with acetone (B3395972) or using a three-component system like hexane/ethyl acetate/methanol. The goal is to maximize the difference in Rf values (ΔRf) between the spots.
-
Solution 2: Use a Less Active Stationary Phase. If using silica gel, you could try alumina, which has different selectivity.[3] Cyano-bonded phases can also offer different selectivity in normal-phase chromatography.[5]
Problem 3: The compound appears to be degrading on the column, leading to multiple mixed fractions.
-
Cause: The compound is unstable on the acidic silica gel.[3]
-
Solution 1: Test for Stability. Run a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[4]
-
Solution 2: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine (B128534). This is done by adding a small percentage of triethylamine to the eluent used for packing and running the column.
-
Solution 3: Use an Alternative Stationary Phase. Consider using a more inert stationary phase like Florisil or neutral alumina.[3]
Problem 4: The collected fractions show significant peak tailing.
-
Cause: Peak tailing for polar compounds is often due to strong, non-ideal interactions with the active silanol (B1196071) groups on the silica surface.[4]
-
Solution 1: Add a Modifier to the Mobile Phase. Adding a small amount of a modifier can suppress the unwanted interactions. For an acidic compound, adding a small amount of acetic acid can help create more symmetrical peaks.[4]
-
Solution 2: Increase the Elution Strength. Once the compound starts eluting, you can increase the polarity of the mobile phase to push it off the column faster, which can sometimes reduce tailing.[3]
Problem 5: The compound has poor solubility in the eluent, causing it to precipitate at the top of the column.
-
Cause: The solvent used to load the sample is too strong or the compound is not soluble in the less polar mobile phase required for good separation.
-
Solution: Use the Dry Loading Technique.
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[6]
-
Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a fine, evenly distributed band without using a strong loading solvent.[6]
-
Data Presentation
Table 1: Typical Solvent Systems for TLC and Column Chromatography of Pyrazolone Derivatives.
| Stationary Phase | Solvent System (by volume) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | Good starting point for less polar byproducts.[1] |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Effective for eluting polar compounds like this compound.[3] |
| Silica Gel | Ethyl Acetate / Methanol / Acetic Acid (e.g., 95:5:0.5) | The acid modifier helps to reduce peak tailing for acidic compounds.[4] |
| Reverse-Phase C18 | Water / Acetonitrile | Used in reverse-phase HPLC for highly polar compounds.[4][7] |
| Alumina | Dichloromethane / Ethyl Acetate | Can provide different selectivity compared to silica gel.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (e.g., 100 mL) and methyl acetoacetate (0.8 mol).[8]
-
Heating: Stir the mixture and heat it to approximately 50 °C.[8]
-
Inert Atmosphere: Introduce a nitrogen atmosphere into the reaction flask for 10-30 minutes.[8]
-
Addition of Hydrazine: Add hydrazine hydrate (0.81 mol) dropwise over a period of 15 minutes while maintaining the temperature.[8]
-
Reflux: After the addition is complete, continue the nitrogen flow for another 5-15 minutes. Then, increase the temperature to bring the reaction to reflux and maintain it for 3 hours.[8]
-
Crystallization: After the reaction is complete, cool the mixture to 5-10 °C over 55-60 minutes to precipitate the product.[8]
-
Isolation: Collect the solid product by suction filtration. Wash the filter cake with two portions of ice-cold methanol and then dry it to obtain the crude this compound.[8] The product can then be purified by recrystallization or column chromatography.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Analyze the crude product by TLC using various solvent systems (refer to Table 1) to find the optimal eluent for separation.
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add silica gel (10-20 times the sample weight) and evaporate the solvent to get a free-flowing powder.[6]
-
Carefully add the sample-adsorbed silica to the top of the packed column. Add a thin layer of sand on top to protect the surface.[6]
-
-
Elution:
-
Begin eluting with the initial, least polar solvent system.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[1]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for column chromatography.
Caption: Troubleshooting decision tree for poor compound elution.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. lcms.cz [lcms.cz]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Analysis: 3-Methyl-2-pyrazolin-5-one and 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
This guide provides a detailed, objective comparison between 3-Methyl-2-pyrazolin-5-one and its phenyl-substituted derivative, 3-Methyl-1-phenyl-2-pyrazolin-5-one, commercially known as Edaravone. The focus is on their chemical properties, synthesis, applications, and a comparative analysis of their radical-scavenging activities supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The core structural difference between the two molecules is the presence of a phenyl group at the N1 position of the pyrazolinone ring in Edaravone. This substitution significantly alters the molecule's physicochemical properties, particularly its lipophilicity and, consequently, its biological activity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) |
| Molecular Formula | C₄H₆N₂O[1][2] | C₁₀H₁₀N₂O[3] |
| Molar Mass | 98.10 g/mol [1] | 174.20 g/mol [3][4] |
| CAS Number | 108-26-9[1][5] | 89-25-8[3][4] |
| Appearance | Yellowish or pale white crystal powder[2][5][6] | White to off-white crystalline powder[4] |
| Melting Point | 220-224 °C[5][7] | 127.5-129.5 °C[4] |
| Boiling Point | ~183.6 °C (rough estimate)[2][5] | 287 °C at 265 mmHg |
| Solubility | Slightly soluble in ethanol[2][5] | Freely soluble in ethanol (B145695), slightly soluble in water[4][8] |
| pKa | ~13.10 (Predicted)[5] | ~7.0[9] |
Synthesis Protocols
Both compounds are synthesized through a condensation reaction involving a β-ketoester. The choice of the hydrazine (B178648) derivative determines the final product.
Synthesis of this compound
This compound is typically synthesized by the condensation of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303).
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add methyl acetoacetate (0.8 mol) and methanol (B129727) (96.5 ml) and stir to mix. Heat the mixture to 50 °C.[7]
-
Reagent Addition: Introduce nitrogen gas into the reaction vessel for 10-30 minutes. Subsequently, add hydrazine hydrate (0.808 mol) dropwise over 15 minutes.[7]
-
Reflux: After the addition is complete, continue passing nitrogen for another 5-15 minutes. Increase the temperature to reflux and maintain for 3 hours.[7]
-
Crystallization and Isolation: Cool the reaction mixture to 5-10 °C over approximately 60 minutes to precipitate the product.[7]
-
Purification: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol and dry to obtain the final product as white crystals.[7]
Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
The most common laboratory and industrial synthesis involves the condensation of ethyl acetoacetate with phenylhydrazine (B124118), a reaction known as the Knorr pyrazole (B372694) synthesis.[4][10]
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.23 mL, 12.5 mmol).[10]
-
Reflux: Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes. The mixture will become a viscous syrup.[10]
-
Precipitation: Allow the flask to cool slightly and transfer the hot syrup to a 100 mL beaker. Cool the beaker in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously with a glass rod until a solid precipitate forms. Continue adding diethyl ether in small portions (up to 8 mL total) to complete the precipitation.[10]
-
Isolation of Crude Product: Isolate the crude solid by vacuum filtration using a Buchner funnel and wash it with a small amount of cold diethyl ether.[10]
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry completely.[10]
References
- 1. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Edaravone - Wikipedia [en.wikipedia.org]
- 4. 3-Methyl-1-phenyl-5-pyrazolon – Wikipedia [de.wikipedia.org]
- 5. This compound | 108-26-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile [mdpi.com]
- 9. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Methyl-2-pyrazolin-5-one
Introduction: 3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone or Edaravone, is a five-membered heterocyclic compound with significant applications in pharmaceuticals and as a precursor in dye manufacturing.[1][2] In the medical field, it is recognized for its antioxidant properties and is used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[3] Given its importance, the development of efficient, high-yield, and environmentally benign synthesis methods is a key focus for researchers. This guide provides a comparative analysis of common and emerging synthesis methods for this compound, supported by experimental data and detailed protocols.
Primary Synthesis Method: Condensation of Acetoacetate (B1235776) Esters with Hydrazine (B178648)
The most prevalent and well-documented method for synthesizing this compound is the cyclocondensation reaction between an acetoacetate ester (typically ethyl or methyl acetoacetate) and a hydrazine derivative, most commonly hydrazine hydrate (B1144303).[4][5] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone (B3327878) ring.[4]
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Methyl Acetoacetate
This protocol is adapted from a patented method demonstrating high yield and purity.[6]
-
Preparation: Add 96.5 mL of methanol (B129727) and 92.8 g (0.8 mol) of methyl acetoacetate to a reaction vessel and stir the mixture while heating to 50°C.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-30 minutes.
-
Reagent Addition: Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over a period of 15 minutes while maintaining the nitrogen atmosphere.
-
Reaction: After the addition is complete, continue the nitrogen purge for another 5-15 minutes. Increase the temperature to bring the mixture to reflux and maintain for 3 hours.
-
Crystallization: Cool the reaction mixture down to 5-10°C over 55-60 minutes to precipitate the product.
-
Isolation: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol.
-
Drying: Dry the final product to obtain white crystals of 3-methyl-5-pyrazolone.
Protocol 2: Conventional Synthesis using Ethyl Acetoacetate
This protocol is a common laboratory preparation method.[7][8]
-
Preparation: Place 100 mmol of ethyl acetoacetate into a 250 mL round-bottom flask.
-
Reagent Addition: While stirring continuously, add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise.
-
Reaction: Maintain the temperature of the reaction mixture at 60°C and continue stirring for 1 hour.
-
Crystallization: Cool the reaction mixture in an ice bath to induce the formation of a solid product.
-
Isolation: Filter the solid, wash with cold ethanol, and recrystallize to purify the final product.
Alternative and Green Synthesis Approaches
While the conventional method is effective, research has focused on developing more environmentally friendly and efficient alternatives. These "green" approaches often aim to reduce the use of organic solvents, lower energy consumption, and improve reaction times.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly increase reaction rates and improve yields for the synthesis of pyrazolone derivatives.[9] This method offers a substantial reduction in reaction time compared to conventional heating.
-
Solvent-Free Synthesis: One-pot, solvent-free reactions represent a significant green chemistry advancement. For example, related pyranopyrazoles can be synthesized by mixing ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) and refluxing the mixture without any solvent.[10]
-
Aqueous Methods: Water is an ideal green solvent. Various protocols have been developed that utilize water as the reaction medium, often in the presence of catalysts like boric acid or surfactants such as sodium lauryl sulfate (B86663) (SLS) to facilitate the reaction.[11]
Caption: Comparison of conventional and green synthesis workflows.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data from different synthesis protocols for this compound.
| Method | Reactants | Solvent/Conditions | Reaction Time | Yield | Purity | Reference |
| Protocol 1 | Methyl Acetoacetate, Hydrazine Hydrate | Methanol, Reflux (under N₂) | 3 hours | 97.3% | 99.9% (HPLC) | [6] |
| Protocol 2 | Ethyl Acetoacetate, Hydrazine Hydrate | Absolute Ethanol, 60°C | 1 hour | 64% | Not Specified | [7][8] |
| Aqueous Method | Phenylhydrazine, Ethyl Acetoacetate, etc. | Water, CeO₂/SiO₂ catalyst | Not Specified | 85-92% | Not Specified | [11] |
| Microwave | Substituted Hydrazones (for derivatives) | Glacial Acetic Acid, Microwave | 3-5 minutes | "Better Yield" | Not Specified | [9] |
The synthesis of this compound via the condensation of an acetoacetate ester with hydrazine hydrate is a robust and high-yielding method, particularly when using methyl acetoacetate in a controlled environment, which can produce yields upwards of 97% with very high purity.[6] Conventional methods using ethyl acetoacetate are also effective but may result in lower yields.[7] Emerging green chemistry techniques, including microwave-assisted synthesis and the use of water as a solvent, offer compelling advantages by drastically reducing reaction times and minimizing organic solvent waste, positioning them as promising alternatives for future research and industrial applications.[9][11] The choice of method will ultimately depend on the specific requirements of the researcher regarding yield, purity, cost, and environmental impact.
References
- 1. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com [chegg.com]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Alternative Reagents for Pyrazolone Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone (B3327878) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The classical synthesis, typically the Knorr pyrazole (B372694) synthesis, often involves the condensation of β-ketoesters with hydrazines, sometimes under harsh conditions with environmentally taxing solvents. This guide provides a comprehensive comparison of alternative and greener reagents and methodologies for the synthesis of the pyrazolone core, supported by experimental data, to assist researchers in selecting the most efficient and sustainable synthetic routes.
Performance Comparison of Synthetic Methodologies
Modern synthetic approaches to the pyrazolone core focus on improving efficiency, reducing environmental impact, and simplifying reaction procedures. The following tables summarize the performance of various alternative methods compared to conventional synthesis, highlighting key parameters such as reaction time, yield, and conditions.
Table 1: Microwave-Assisted Synthesis of Pyrazolones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[1]
| Starting Materials | Reagents/Conditions | Time | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776), Phenylhydrazine | Microwave (420 W), Solvent-free | 10 min | 95% | [2] |
| Ethyl acetoacetate, 3-Nitrophenylhydrazine (B1228671), 3-Methoxy-4-ethoxy-benzaldehyde | Microwave (420 W), Solvent-free | 10 min | 83% | [2] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, Microwave (360 W), 120 °C | 7-10 min | 68-86% | [1] |
| Carbohydrazide derivatives, 2,4-Pentanedione | Ethanol (B145695), Microwave (270 W) | 3-5 min | 82-98% | [1] |
Table 2: Ultrasound-Assisted Synthesis of Pyrazolones
Sonochemistry offers an alternative energy source that can promote reactions through acoustic cavitation, often at lower temperatures than conventional heating.
| Starting Materials | Reagents/Conditions | Time | Yield (%) | Reference |
| Chalcones, Hydrazine (B178648) hydrate (B1144303) | Ethanol, Ultrasound (40 kHz, 250 W) | 10-15 min | High | [3] |
| Diazonium salt of 4-aminoantipyrine, Ethylacetoacetate, Hydrazine hydrate | Ethanol, Ultrasound | 30 min | High | [4] |
| Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Water, Ultrasound (40 kHz, 250 W), 50 °C | 35 min | 92% | [5] |
Table 3: Multicomponent Reactions (MCRs) for Pyrazolone Synthesis
Multicomponent reactions offer a streamlined approach to complex molecules in a single step, improving atom economy and reducing waste.[6] These reactions are often performed in greener solvents like water or under solvent-free conditions.[7][8]
| Starting Materials | Reagents/Conditions | Time | Yield (%) | Reference |
| Enaminones, Benzaldehyde (B42025), Hydrazine-HCl | Water, Ammonium (B1175870) acetate (B1210297), Reflux | 1 hr | Good | [7] |
| Ethyl acetoacetate, Hydrazines | Water, Imidazole (B134444) (cat.), 80 °C | 1 hr | High | [6] |
| Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Water, Taurine (cat.), 80 °C | 2 hr | 85-92% | [9] |
| Aldehydes, Malononitrile, Phenyl hydrazine | Solvent-free, Solid-phase vinyl alcohol (cat.) | 5 min | High | [9] |
Experimental Protocols
Microwave-Assisted Solvent-Free Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone
Methodology: A one-neck 50-mL flask containing ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) is placed in a domestic microwave oven. The mixture is irradiated at a power of 420 W for 10 minutes. After cooling, the resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the product.[2]
Ultrasound-Assisted Synthesis of Pyrazolone Derivatives
Methodology: A solution of a β-ketoester derivative (0.001 mol) in ethanol is prepared in a round-bottom flask. To this, a solution of hydrazine hydrate (0.001 mol) in ethanol is added dropwise. The flask is then placed in an ultrasonic cleaner bath for 30 minutes. The resulting solid product is collected, often not requiring further purification.[4]
Multicomponent Synthesis of Pyrazoles in Water
Methodology: To a stirred suspension of enaminones (10 mmol) and hydrazine dihydrochloride (B599025) (10 mmol) in water (10 ml), benzaldehyde (10 mmol) and ammonium acetate are added. The reaction mixture is heated under reflux for 1 hour. After evaporation of the solvent under vacuum, the residue is triturated with ethanol, and the solid product is collected and can be recrystallized from a suitable solvent.[7]
Imidazole-Catalyzed Synthesis of Pyrazolones in Water
Methodology: A mixture of ethyl acetoacetate (10 mmol), a substituted hydrazine (10 mmol), and imidazole (0.5 mmol) in 20 mL of water is refluxed with stirring at 80 °C for 1 hour. The mixture is then allowed to cool to room temperature for 1 hour. The precipitate that forms is collected by filtration, washed with water, and dried. The solid product can be recrystallized from an appropriate solvent.[6]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of the pyrazolone core, comparing the traditional Knorr synthesis with modern, greener alternatives.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to the Tautomers of 3-Methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the CH, OH, and NH Tautomeric Forms
The tautomerism of pyrazolone (B3327878) derivatives is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. 3-Methyl-2-pyrazolin-5-one is a fundamental pyrazolone structure that can exist in three main tautomeric forms: the CH form (3-methyl-1H-pyrazol-5(4H)-one), the OH form (3-methyl-1H-pyrazol-5-ol), and the NH form (5-methyl-1,2-dihydro-3H-pyrazol-3-one). The predominant tautomer is highly dependent on the solvent environment. This guide provides a comparative spectroscopic analysis of these three tautomers, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Tautomeric Equilibrium of this compound
The three tautomers of this compound exist in a dynamic equilibrium. The stability and therefore the concentration of each tautomer at equilibrium are influenced by factors such as solvent polarity, temperature, and pH.
Spectroscopic Data Comparison
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for the three tautomers. Due to the rapid interconversion of tautomers in the unsubstituted this compound, data from "fixed" N-methylated derivatives are often used as representative models for the OH and NH forms. Specifically, 1,3-dimethyl-5-hydroxypyrazole serves as a model for the OH tautomer, and 2,3-dimethyl-2-pyrazolin-5-one is a model for the NH tautomer. The parent compound in non-polar solvents is predominantly in the CH form.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | CH Tautomer (in CDCl₃) | OH Tautomer (Model) (in CDCl₃) | NH Tautomer (Model) | Solvent for NH Model |
| CH₃ | ~2.1 | ~2.02 | ~2.2 | CDCl₃ |
| CH₂ | ~3.2 | - | ~3.1 | CDCl₃ |
| CH | - | ~5.3 | - | - |
| NH/OH | Broad signal | Broad signal | - | - |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | CH Tautomer (in CDCl₃) | OH Tautomer (Model) (in CDCl₃)[1] | NH Tautomer (Model) | Solvent for NH Model |
| C=O | ~179 | - | ~172.2 | CDCl₃[1] |
| C=N | ~155 | ~155.5 | - | - |
| C-CH₃ | - | - | ~155 | - |
| CH₂ | ~42 | - | ~41.4 | CDCl₃[1] |
| CH | - | ~89 | - | - |
| CH₃ | ~17 | ~16.9 | ~15 | CDCl₃[1] |
Table 3: Comparative IR Vibrational Frequencies (cm⁻¹)
| Functional Group | CH Tautomer | OH Tautomer (Aromatic) | NH Tautomer (Amide) |
| C=O Stretch | ~1700 | Absent | ~1670 |
| C=C Stretch | ~1600 | ~1580 | ~1620 |
| O-H Stretch | Absent | ~3400 (broad) | Absent |
| N-H Stretch | ~3200 (broad) | ~3100 (broad) | ~3200 (broad) |
Note: These are characteristic ranges and can be influenced by hydrogen bonding and other factors.
Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm)
| Tautomer | Characteristic Absorption | Solvent |
| CH Tautomer | ~250-260 | Non-polar |
| OH Tautomer | ~240-250 | Polar |
| NH Tautomer | ~270-280 | Polar |
Note: The absorption maxima are influenced by the extent of conjugation and the solvent.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound tautomers.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation : Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover a range of at least 0-15 ppm.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a standard pulse program with proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in each tautomer.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
Experimental Workflow
The general workflow for the spectroscopic comparison of the tautomers is outlined below.
Conclusion
The spectroscopic characterization of this compound reveals the presence of three distinct tautomeric forms, with their relative populations being highly dependent on the surrounding environment. NMR spectroscopy is particularly powerful for both qualitative identification and quantitative determination of the tautomeric ratio in solution. IR and UV-Vis spectroscopy provide complementary information on the functional groups and electronic systems present in each tautomer. A comprehensive understanding of the spectroscopic signatures of each tautomer is essential for researchers in medicinal chemistry and drug development to predict and control the properties of pyrazolone-based compounds.
References
A Comparative Guide to the Biological Activities of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone (B3327878) and its derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features make them a privileged scaffold in the design of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This guide offers a comparative analysis of the biological activities of various pyrazolone derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key processes to aid in research and development.
Comparative Bioactivity Data
The following tables summarize quantitative data from multiple studies, allowing for a side-by-side comparison of the potency of different pyrazolone derivatives across key biological activities.
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound/Derivative | Target Organism | Bioactivity Metric | Reported Value | Reference |
| Pyrazolone Derivative I | S. aureus (Gram +ve) | Zone of Inhibition (mm) | 18 | [1] |
| 4-(α-benzoyl aminoacrylic acid)-3-Furayl-1-phenylpyrazol | Bacillus subtilis | Zone of Inhibition (mm) | 19 | [4] |
| Pyrazole-phenylthiazole hybrid (Compound 193) | Methicillin-resistant S. aureus (MRSA) | MIC (μg/mL) | 4 | [3] |
| Hydrazone 21a | Antibacterial | MIC (µg/mL) | 62.5–125 | [5] |
| Hydrazone 21a | Antifungal | MIC (µg/mL) | 2.9–7.8 | [5] |
| Pyrazole (B372694) carbazone 7b | Antibacterial | - | Active | [6] |
| Pyrazole thiazolidine (B150603) 8b | Antibacterial | - | Active | [6] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound/Derivative | Target | Bioactivity Metric | Reported Value | Reference |
| 1,3,4,5-tetrasubstituted pyrazole (Compound 117a) | - | % Inhibition | 93.80% | [3] |
| Celecoxib Analog (Compound 125a) | COX-2 | Selectivity Index | 8.22 | [3] |
| Celecoxib Analog (Compound 125b) | COX-2 | Selectivity Index | 9.31 | [3] |
| Pyrazoline Derivative 1c | iNOS | - | Potent inhibitor | [7] |
| 1,5-Diaryl Pyrazole T3 | COX-2 | IC50 (µM) | 0.781 | [8] |
| 1,5-Diaryl Pyrazole T5 | COX-2 | IC50 (µM) | 0.781 | [8] |
| 1,5-Diaryl Pyrazole T5 | COX-2 | Selectivity Index | 7.16 | [8] |
| Pyrazolo[5,1-b]quinazoline A | COX-2 | IC50 (nM) | 47 | [9] |
| Pyrazoline 2g | Lipoxygenase | IC50 (µM) | 80 | [10] |
IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.
Table 3: Anticancer Activity of Pyrazolone Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazole-containing imide (161a) | A-549 | Lung | 4.91 | [3] |
| Pyrazole-containing imide (161b) | A-549 | Lung | 3.22 | [3] |
| Celecoxib | MCF-7 | Breast | 25.2 - 37.2 | [11] |
| Celecoxib | HCT-116 | Colon | ~37 | [11] |
| Sorafenib | HepG2 | Liver | 4.5 | [11] |
| AT7519 | HCT-116 | Colon | 0.04 - 0.94 | [11] |
| Thiazolyl-pyrazoline derivative | MCF-7 | Breast | 0.07 | [12] |
| Pyrazole derivative[13] | A549 | Lung | 2.2 | [12] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide (67) | HCT116 | Colon | 0.39 | [14] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide (67) | MCF-7 | Breast | 0.46 | [14] |
IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of pyrazolone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. srrjournals.com [srrjournals.com]
- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Purity Analysis of 3-Methyl-2-pyrazolin-5-one: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Methyl-2-pyrazolin-5-one, a key building block in the synthesis of various pharmaceutical agents. This document outlines a robust Reverse-Phase HPLC (RP-HPLC) method, compares it with potential alternative analytical techniques, and provides detailed experimental protocols.
Comparison of Analytical Methods
While several analytical techniques can be employed for purity assessment, HPLC is widely favored for its high resolution, sensitivity, and quantitative accuracy in separating the main compound from its process-related impurities and degradation products.
| Method | Principle | Advantages | Limitations | Typical Application |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning based on polarity between a nonpolar stationary phase and a polar mobile phase. | High resolution, excellent for a wide range of polar and nonpolar compounds, robust, and easily automated. | Requires soluble samples, potential for peak tailing with basic compounds if the method is not optimized. | Primary choice for purity and impurity profiling of this compound. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Analysis of volatile starting materials or impurities. |
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent. | Simple, rapid, and inexpensive. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. | In-process monitoring of synthesis reactions.[1] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. | Lower sensitivity for quantification of minor impurities compared to HPLC. | Structural confirmation of the main component and major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, excellent for impurity identification when coupled with a separation technique (e.g., LC-MS). | Typically used in conjunction with a separation method for complex mixtures. | Identification of unknown impurities. |
Proposed HPLC Method for Purity Analysis
Based on the analysis of related pyrazolone (B3327878) and pyrazole (B372694) compounds, a robust RP-HPLC method is proposed for the comprehensive purity analysis of this compound.[2][3]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 15% B; 10-25 min: 15-70% B; 25-30 min: 70% B; 30.1-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 240 nm |
Potential Impurities and Expected Retention
The synthesis of this compound typically involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate.[4] Potential impurities may include unreacted starting materials, intermediates, and by-products.
| Compound | Expected Relative Retention Time (RRT) | Potential Source |
| Hydrazine Hydrate | ~0.3 | Unreacted Starting Material |
| Ethyl Acetoacetate | ~1.5 | Unreacted Starting Material |
| This compound | 1.00 | Main Component |
| Dimerization Products | > 1.2 | Side Reaction |
| Other related substances | Variable | Side Reactions/Degradation |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (15% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of retention time and peak area).
-
Inject the sample solution.
-
Process the chromatograms to determine the peak areas for the main component and all impurities.
Calculation of Purity
The purity of this compound is typically calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow for HPLC Purity Analysis
References
Unambiguous Structural Validation of 3-Methyl-2-pyrazolin-5-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Methyl-2-pyrazolin-5-one, a pivotal heterocyclic compound in pharmaceutical and chemical research. The definitive method of single-crystal X-ray crystallography is compared against widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing objective performance comparisons and supporting experimental data.
Executive Summary
The precise structural elucidation of organic molecules is fundamental to understanding their reactivity, properties, and biological activity. In the case of this compound, which can exist in tautomeric forms, unambiguous structural determination is crucial. Single-crystal X-ray crystallography provides a definitive three-dimensional atomic arrangement, serving as the gold standard for structural validation. This guide presents the crystallographic data for a tautomer of the target compound, 3-methyl-3-pyrazolin-5-one (B176531), and compares this with data obtained from NMR, FTIR, and MS analyses of this compound. Each method's strengths and limitations are discussed, supported by detailed experimental protocols and quantitative data presented in clear, comparative tables.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from X-ray crystallography and the alternative spectroscopic methods.
Table 1: X-ray Crystallographic Data for 3-Methyl-3-pyrazolin-5-one
The crystal structure of 3-methyl-3-pyrazolin-5-one was determined by X-ray diffraction, confirming its molecular structure and providing precise measurements of bond lengths and angles[1].
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| N(1)-N(2) | 1.337(4) |
| N(1)-C(5) | 1.333(4) |
| N(2)-C(3) | 1.285(3) |
| C(3)-C(3') | 1.491(4) |
| C(3)-C(4) | 1.410(4) |
| C(4)-C(5) | 1.357(4) |
| C(5)-O | 1.251(3) |
| Bond Angles ( °) | |
| N(2)-N(1)-C(5) | 109.7(2) |
| N(1)-N(2)-C(3) | 108.0(3) |
| N(2)-C(3)-C(4) | 109.0(2) |
| N(2)-C(3)-C(3') | 119.9(3) |
| C(4)-C(3)-C(3') | 131.2(3) |
| C(3)-C(4)-C(5) | 106.1(3) |
| N(1)-C(5)-C(4) | 107.2(3) |
| N(1)-C(5)-O | 122.0(3) |
| C(4)-C(5)-O | 130.9(3) |
Table 2: Spectroscopic Data for this compound
The following data were compiled from various spectroscopic analyses of this compound.
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR | Chemical Shift (δ) ppm | δ 2.1 (s, 3H, CH₃), δ 3.2 (s, 2H, CH₂), δ 8.8 (br s, 1H, NH) | [2] |
| ¹³C NMR | Chemical Shift (δ) ppm | δ 16.0 (CH₃), δ 42.0 (CH₂), δ 156.0 (C=N), δ 175.0 (C=O) | [3] |
| FTIR | Absorption Bands (cm⁻¹) | ~3400 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch) | [3][4] |
| Mass Spec. | m/z | 98 (M⁺), 83, 56, 42 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
This compound can be synthesized by the condensation reaction of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate[6][7][8].
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol (B145695) or methanol), an equimolar amount of hydrazine hydrate (B1144303) is added dropwise with stirring[8].
-
The reaction mixture is then refluxed for a specified period (typically 1-3 hours)[8].
-
Upon cooling, the product crystallizes out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent, and dried to yield this compound[8].
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for X-ray diffraction studies.
-
Crystal Growth: Single crystals of the pyrazolone (B3327878) derivative are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dimethylformamide)[1].
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray data are collected at a controlled temperature using a specific radiation source (e.g., Mo Kα)[1].
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures[1].
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of appropriate field strength.
-
Data Processing: The obtained free induction decay (FID) is Fourier-transformed to yield the NMR spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).
FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder[9]. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹)[3].
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mandatory Visualization
Experimental Workflow for Structural Validation
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.
Caption: Experimental workflow for synthesis and structural validation.
Comparison of Structural Validation Methods
The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques for structural validation.
Caption: Comparison of structural validation methods.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 3. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com [chegg.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to Catalysts for Pyrazolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolones, a core scaffold in numerous pharmaceuticals, is a field of continuous innovation, with the choice of catalyst playing a pivotal role in determining the efficiency, selectivity, and environmental impact of the synthetic route. This guide provides an objective comparison of various catalytic systems for pyrazolone (B3327878) synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrazolone synthesis is typically evaluated based on reaction yield, reaction time, and catalyst reusability. The following tables summarize the performance of different classes of catalysts in representative pyrazolone synthesis reactions.
Brønsted Acid Catalysts
Brønsted acids, both homogeneous and heterogeneous, are widely employed for their ability to activate carbonyl compounds and facilitate cyclization. A study by Chehardoli and Mansouri provides a direct comparison of a heterogeneous catalyst (Silica Sulfuric Acid, SSA), a phase transfer catalyst (Tetra-n-butyl ammonium (B1175870) hydrogen sulfate, TBAHSO4), and an ionic liquid for the one-pot synthesis of new pyrazolone derivatives.[1][2]
Table 1: Comparison of Brønsted Acid Catalysts for the Synthesis of 2-(2,4-dinitrophenyl)-4-((1-hydroxynaphthalen-2-yl)(Aryl)methyl)-5-methyl-1H-pyrazol-3(2H)-one Derivatives [1]
| Catalyst (1 mol%) | Aryl Aldehyde | Time (min) | Yield (%) |
| SSA | 2-Naphthaldehyde | 60 | 85 |
| TBAHSO4 | 2-Naphthaldehyde | 40 | 92 |
| {[2,2′-BPyH][C(CN)3]2} | 2-Naphthaldehyde | 45 | 90 |
| SSA | 4-Chlorobenzaldehyde | 55 | 88 |
| TBAHSO4 | 4-Chlorobenzaldehyde | 35 | 94 |
| {[2,2′-BPyH][C(CN)3]2} | 4-Chlorobenzaldehyde | 40 | 93 |
| SSA | 4-Nitrobenzaldehyde | 50 | 90 |
| TBAHSO4 | 4-Nitrobenzaldehyde | 30 | 96 |
| {[2,2′-BPyH][C(CN)3]2} | 4-Nitrobenzaldehyde | 35 | 95 |
Reaction Conditions: Aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), 2,4-dinitrophenylhydrazine (B122626) (1 mmol), and β-naphthol (1 mmol) under solvent-free conditions at room temperature.
Nano-Catalysts
Nanomaterials, such as zinc oxide nanoparticles (ZnO NPs), have emerged as highly efficient and reusable catalysts for organic transformations, including pyrazolone synthesis. Their high surface area and unique electronic properties often lead to enhanced catalytic activity.
Table 2: Performance of ZnO Nanoparticles in the Four-Component Synthesis of Pyranopyrazoles [3][4]
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 15 | 94 |
| 4-Chlorobenzaldehyde | 10 | 96 |
| 4-Methylbenzaldehyde | 20 | 92 |
| 4-Methoxybenzaldehyde | 20 | 93 |
| 3-Nitrobenzaldehyde | 10 | 95 |
Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), hydrazine (B178648) hydrate (B1144303) (1 mmol), ethyl acetoacetate (1 mmol), and ZnO NPs (25 mg) in water (5 ml) at room temperature.[3]
Organocatalysts
Organocatalysis offers a metal-free alternative for pyrazolone synthesis, often providing high levels of stereoselectivity in asymmetric reactions. A robust pyrrolidine-BzOH salt-catalyzed one-pot three-component reaction has been reported for the synthesis of 1,3-diarylallylidene pyrazolones.[5]
Table 3: Pyrrolidine-BzOH Catalyzed Three-Component Synthesis of 1,3-Diarylallylidene Pyrazolones [5]
| Pyrazolone | Aldehyde | Ketone | Time (h) | Yield (%) |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one | Benzaldehyde | Acetophenone | 16 | 85 |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one | 4-Chlorobenzaldehyde | Acetophenone | 18 | 82 |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one | 4-Methylbenzaldehyde | 4-Methylacetophenone | 20 | 88 |
| 1,3-Diphenyl-2-pyrazolin-5-one | Benzaldehyde | Acetophenone | 18 | 80 |
Reaction Conditions: Pyrazolone (0.2 mmol), aldehyde (0.22 mmol), ketone (0.22 mmol), and pyrrolidine-BzOH catalyst (20 mol%) in dry toluene (B28343) (2.0 mL) at 110 °C.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key reactions cited in this guide.
General Procedure for Brønsted Acid-Catalyzed Synthesis of Pyrazolone Derivatives[1]
To a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol, 0.130 g), 2,4-dinitrophenylhydrazine (1 mmol, 0.198 g), and β-naphthol (1 mmol, 0.144 g) in a round-bottom flask, 1 mol% of the Brønsted acid catalyst (SSA, TBAHSO4, or {[2,2′-BPyH][C(CN)3]2}) was added. The resulting mixture was stirred magnetically under solvent-free conditions at room temperature for the appropriate time as indicated in Table 1. After completion of the reaction (monitored by TLC), the product was isolated. For reactions catalyzed by TBAHSO4 or the ionic liquid, the reaction mixture was dissolved in CH2Cl2 and washed with water. For the SSA-catalyzed reaction, the mixture was filtered. The organic layer was then evaporated, and the crude product was purified by recrystallization from ethanol (B145695).
General Procedure for ZnO Nanoparticle-Catalyzed Synthesis of Pyranopyrazoles[3]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), hydrazine hydrate (1 mmol, 0.050 g), ethyl acetoacetate (1 mmol, 0.13 g), and ZnO nanoparticles (25 mg) was stirred in water (5 ml) at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered. The solid was then washed with water and recrystallized from hot ethanol to afford the pure product.
General Procedure for Organocatalytic Synthesis of 1,3-Diarylallylidene Pyrazolones[5]
A mixture of a 4-unsubstituted pyrazolone (0.2 mmol), an aryl/heteroarylaldehyde (0.22 mmol), and an aryl methyl ketone (0.22 mmol) was combined with pyrrolidine-BzOH salt catalyst (0.04 mmol, 20 mol%) in dry toluene (2.0 mL) in a reaction vessel under an argon atmosphere. The mixture was heated at 110 °C in a preheated oil bath. The reaction progress was monitored by TLC. After completion, the mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic extracts were washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and designing new catalytic systems. The following diagrams illustrate the proposed pathways for different catalytic syntheses of pyrazolones.
Caption: Proposed mechanism for the one-pot, four-component synthesis of pyrazolone derivatives catalyzed by a Brønsted acid.
Caption: Plausible mechanism for the ZnO nanoparticle-catalyzed four-component synthesis of pyranopyrazoles.[3]
Caption: Proposed mechanistic pathway for the organocatalytic synthesis of 1,3-diarylallylidene pyrazolones.[5]
Conclusion
The selection of an appropriate catalyst for pyrazolone synthesis is contingent upon the desired product, reaction conditions, and green chemistry considerations.
-
Brønsted acids offer a versatile and straightforward approach, with homogeneous catalysts often providing higher yields and shorter reaction times, while heterogeneous catalysts facilitate easier product separation and catalyst recycling.[1][2]
-
Nano-catalysts , such as ZnO nanoparticles, demonstrate exceptional efficiency in multicomponent reactions, enabling high yields in short reaction times under environmentally benign aqueous conditions.[3][4] Their reusability is a significant advantage for sustainable synthesis.
-
Organocatalysts provide a valuable metal-free alternative, particularly for the synthesis of complex and chiral pyrazolone derivatives.[5] They often operate under mild conditions and can achieve high levels of stereocontrol.
This guide provides a comparative overview to assist researchers in navigating the diverse landscape of catalytic systems for pyrazolone synthesis. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for the development of efficient and sustainable synthetic methodologies in drug discovery and development.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [en.civilica.com]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Edaravone (MCI-186): Chemical Properties, Synthesis, and Neuroprotective Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical properties, synthesis, and neuroprotective profile of Edaravone (MCI-186), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. This document also presents a comparative analysis with Riluzole, another key therapeutic agent for ALS, supported by experimental data to inform further research and drug development in the field of neuroprotection.
Chemical Properties: Edaravone vs. Riluzole
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes and compares the key chemical properties of Edaravone and Riluzole.
| Property | Edaravone (MCI-186) | Riluzole |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine[1][2] |
| Molecular Formula | C₁₀H₁₀N₂O[1] | C₈H₅F₃N₂OS[1][3] |
| Molecular Weight | 174.20 g/mol [1] | 234.20 g/mol [1][3][4][5] |
| Melting Point | 127-131 °C | 119 °C[5] |
| Boiling Point | 287 °C @ 265 mmHg | Not available |
| Solubility | Freely soluble in methanol, ethanol, and acetic acid; slightly soluble in water and diethyl ether. | Freely soluble in acetonitrile, alcohol, and methylene (B1212753) chloride; very slightly soluble in hexane (B92381) and water.[6] |
| pKa | 7.0 | Not available |
| logP | 1.24 (pH 6.0), 0.45 (pH 8.0) | 2.3[5] |
Synthesis of Edaravone and Riluzole
The synthetic routes for Edaravone and Riluzole are well-established. Below are the common laboratory-scale synthesis protocols for both compounds.
Edaravone Synthesis: Knorr Pyrazole (B372694) Synthesis
Edaravone is synthesized via the Knorr pyrazole synthesis, a condensation reaction between phenylhydrazine (B124118) and ethyl acetoacetate.[3][4]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Riluzole - Wikipedia [en.wikipedia.org]
- 3. Riluzole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
A Comparative Guide to Modern Synthetic Routes for Substituted Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone (B3327878) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Traditional synthesis methods, while effective, often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. This guide provides an objective comparison of modern, alternative synthesis routes for substituted pyrazolones, focusing on greener, more efficient methodologies. The performance of these alternatives is supported by experimental data from recent literature.
I. Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators of alternative synthesis routes for substituted pyrazolones compared to conventional heating methods. These modern techniques offer significant advantages in terms of reaction time, yield, and environmental impact.
| Methodology | Typical Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | Several hours | 60-80 | Well-established, simple setup |
| Microwave-Assisted Synthesis | 5-15 minutes | 85-98 | Rapid, solvent-free, high yields[1][2][3] |
| Ultrasound-Assisted Synthesis | 30-60 minutes | 80-95 | Milder conditions, improved yields[4][5][6][7] |
| Multicomponent Reactions (MCRs) | 1-2 hours | 80-95 | One-pot synthesis, high atom economy, reduced waste[8][9][10][11] |
| Green Synthesis (e.g., in water) | 1-3 hours | 75-92 | Environmentally benign, safe, and cost-effective[11][12][13] |
II. Experimental Protocols for Key Alternative Syntheses
Detailed methodologies for the synthesis of substituted pyrazolones via microwave-assisted, ultrasound-assisted, and multicomponent reactions are provided below.
A. Microwave-Assisted Synthesis of 4-Arylidenepyrazolones (One-Pot, Solvent-Free)[2]
This protocol describes a one-pot, solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation.
Reactants:
-
Ethyl acetoacetate (B1235776) (0.45 mmol)
-
Substituted phenylhydrazine (B124118) (0.3 mmol)
-
Substituted benzaldehyde (B42025) (0.3 mmol)
Procedure:
-
Combine ethyl acetoacetate, the substituted phenylhydrazine, and the substituted benzaldehyde in a 50-mL one-neck flask.
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol).
B. Ultrasound-Assisted Synthesis of Pyrazolone Derivatives[14]
This method utilizes ultrasound irradiation to synthesize pyrazolone derivatives from diazo compounds and hydrazines.
Reactants:
-
Diazo compound (derived from 4-aminoantipyrine (B1666024) and a β-ketoester)
-
Hydrazine (B178648) hydrate (B1144303) or phenylhydrazine
Procedure:
-
Dissolve the diazo compound in a suitable solvent (e.g., ethanol) in a flask.
-
Add hydrazine hydrate or phenylhydrazine to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at a specified frequency and power for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product is isolated by filtration and purified by recrystallization.
C. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Aqueous Medium[9]
This green synthetic approach utilizes a four-component reaction in water to produce highly substituted pyrano[2,3-c]pyrazoles.
Reactants:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Piperidine (B6355638) (5 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water.
-
Add piperidine as a catalyst.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration, washed with water, and dried.
III. Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows of the described alternative synthesis routes for substituted pyrazolones.
Caption: A comparison of conventional, microwave-assisted, and multicomponent synthesis workflows for pyrazolones.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Pyrazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone (B3327878) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. A significant area of interest is the antioxidant potential of pyrazolone derivatives, which play a crucial role in mitigating oxidative stress implicated in a myriad of diseases. This guide provides an objective comparison of the antioxidant performance of various pyrazolone compounds, supported by experimental data, to aid in the development of novel therapeutics.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of pyrazolone derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals. Lower IC50 values indicate higher antioxidant potency.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of compounds. The tables below summarize the DPPH scavenging activity of several pyrazolone derivatives compared to standard antioxidants.
Table 1: DPPH Radical Scavenging Activity (IC50) of Functionalized Pyrazolone Derivatives [1]
| Compound | Substituent on Ring C | IC50 (μM) |
| a | Non-substituted | 5.1 ± 0.1 |
| e | R²–Cl | 4.5 ± 0.1 |
| g | R³–F | > 5.1 |
| i | R²–NO₂ | 4.5 ± 0.1 |
| l | R²–CH₃ | 3.5 ± 0.1 |
| m | R¹, R²–diOH (Catechol) | 2.6 ± 0.1 |
| n | R²–OH | 2.9 ± 0.1 |
| o | o-vanillin | 3.6 ± 0.1 |
| h | R¹–NO₂ | 7.8 ± 0.1 |
| Edaravone | (Reference Drug) | ~25 |
| Ascorbic Acid | (Standard) | ~20-50 |
Note: The parent pyrazolone compound (5-methyl-2,4-dihydro-3H-pyrazol-3-one) showed significantly lower activity.[1]
Table 2: DPPH Radical Scavenging Activity (IC50) of Pyrazolyl Pyrazoline and Carbothioamide Derivatives [2]
| Compound | Compound Type | IC50 (μg/mL) |
| 3b | Pyrazolyl Pyrazoline | 11.70 ± 0.29 |
| 3c | Pyrazolyl Pyrazoline | 12.06 ± 1.17 |
| 3e | Pyrazolyl Pyrazoline | 9.63 ± 0.55 |
| 6b | Pyrazoline Carbothioamide | 12.02 ± 0.63 |
| 6e | Pyrazoline Carbothioamide | 9.66 ± 0.34 |
| Ascorbic Acid | (Standard) | 13.67 ± 0.97 |
ABTS Radical Cation Scavenging Activity
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method to evaluate antioxidant capacity.
Table 3: ABTS Radical Cation Scavenging Activity of Thiazolyl-Pyrazolone Derivatives [3]
| Compound | Inhibition (%) at 2 mM |
| 149 | 88.6 |
| 150 | 85.7 |
| Ascorbic Acid (Standard) | < 85.7 |
Table 4: ABTS Radical Cation Scavenging Activity of Pyrazoline Derivatives [4]
| Compound | Scavenging Activity (%) at 5.0 µg/mL |
| 2a | 90.71 |
| 2b | 91.29 |
| Catechin (Standard) | 91.07 |
| Ascorbic Acid (Standard) | 90.91 |
| BHT (Standard) | 88.34 |
Lipid Peroxidation Inhibition
The inhibition of lipid peroxidation is a crucial indicator of antioxidant activity, as it prevents damage to cell membranes. This is often measured by quantifying malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), byproducts of lipid peroxidation.
Table 5: Efficacy of Pyrazolone Derivatives (PYZ1-PYZ10) in Inhibiting MDA and 4-HNE Formation [5]
| Compound | Potent Inhibition of MDA | Effective Inhibition of 4-HNE |
| PYZ2 | ✓ | |
| PYZ3 | ✓ | |
| PYZ4 | ✓ | |
| PYZ5 | ✓ | |
| PYZ6 | ✓ | |
| PYZ7 | ✓ | ✓ |
| PYZ8 | ✓ | ✓ |
| PYZ9 | ✓ | ✓ |
| PYZ10 | ✓ | ✓ |
| Ascorbic Acid (Standard) | ✓ | ✓ |
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of pyrazolone derivatives is significantly influenced by their structural features:
-
Presence of Hydroxyl Groups: Analogues bearing a catechol moiety (two adjacent hydroxyl groups) on the phenyl ring, such as compound m , exhibit the highest antioxidant activity.[1] This is attributed to their ability to readily donate hydrogen atoms to scavenge free radicals.
-
Electron-Donating Groups: The presence of electron-donating groups, like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, on the phenyl ring generally enhances antioxidant activity.[1]
-
Free NH Group: In pyrazoline derivatives, the presence of a free NH group is suggested to enhance antioxidant activity by increasing their hydrogen donor capacity.[2]
-
Substitution Position: The position of substituents on the phenyl ring also plays a role. For instance, a nitro group at the R² position results in higher activity compared to the R¹ position.[1]
Cellular Signaling Pathways and Experimental Workflows
Pyrazolone compounds can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response. One of the most critical pathways is the Keap1-Nrf2-ARE signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes.[6][7] Pyrazole compounds have been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[8][9]
A typical experimental workflow for assessing the antioxidant activity of pyrazolone compounds involves several key steps, from compound synthesis to data analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be stored in a dark bottle at 4°C.
-
Prepare stock solutions of the test pyrazolone compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add various concentrations of the sample or standard solutions.
-
Add the DPPH solution to each well or tube. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the control andAcontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the test sample.Asample -
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the sample or standard solutions to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.
-
Conclusion
This guide highlights the significant antioxidant potential of pyrazolone compounds. The presented data demonstrates that specific structural modifications, particularly the introduction of hydroxyl and other electron-donating groups, can lead to potent antioxidant activity, in some cases surpassing that of standard antioxidants like ascorbic acid. The ability of these compounds to not only directly scavenge free radicals but also to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2-ARE system, underscores their therapeutic promise. The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of new pyrazolone-based antioxidant agents.
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 8. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Cost Analysis of Synthetic Routes for 3-Methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 3-Methyl-2-pyrazolin-5-one, a key intermediate in the pharmaceutical and dye industries. The analysis focuses on the cost-effectiveness of each route, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is predominantly achieved through the condensation reaction of a β-keto ester with a hydrazine (B178648) derivative. This guide evaluates three common industrial routes:
-
Route 1: Ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303)
-
Route 2: Methyl acetoacetate with hydrazine hydrate
-
Route 3: Ethyl acetoacetate with phenylhydrazine (B124118) (for the synthesis of 1-phenyl-3-methyl-2-pyrazolin-5-one, a closely related and commercially significant derivative)
The analysis reveals that direct condensation of ethyl acetoacetate or methyl acetoacetate with hydrazine hydrate offers the most cost-effective pathways to the parent compound, with minor variations in cost depending on raw material price fluctuations. The use of phenylhydrazine significantly increases the cost but yields a different, valuable derivative.
Data Presentation
The following tables summarize the quantitative data for each synthetic route, based on the synthesis of 1 metric ton (1000 kg) of the final product. Prices are estimates based on current market data and may vary.
Table 1: Raw Material Cost Analysis per 1000 kg of this compound
| Raw Material | Route 1: EAA + HH | Route 2: MAA + HH | Route 3: EAA + PH |
| β-Keto Ester | Ethyl Acetoacetate | Methyl Acetoacetate | Ethyl Acetoacetate |
| Molecular Weight ( g/mol ) | 130.14 | 116.12 | 130.14 |
| Required Moles | ~8197 | ~8197 | ~5747 |
| Required Mass (kg) | ~1067 | ~952 | ~748 |
| Bulk Price (USD/ton) | 714 - 1371[1][2][3] | ~1100[4][5] | 714 - 1371[1][2][3] |
| Cost (USD) | 762 - 1463 | ~1047 | 534 - 1026 |
| Hydrazine Derivative | Hydrazine Hydrate | Hydrazine Hydrate | Phenylhydrazine |
| Molecular Weight ( g/mol ) | 50.06 | 50.06 | 108.14 |
| Required Moles | ~8197 | ~8197 | ~5747 |
| Required Mass (kg) | ~410 | ~410 | ~621 |
| Bulk Price (USD/ton) | ~1300[6][7] | ~1300[6][7] | ~16380[8][9][10] |
| Cost (USD) | ~533 | ~533 | ~10172 |
| Solvent (Methanol) | |||
| Required Volume (L) | ~1180 | ~1180 | ~1000 |
| Density (g/mL) | 0.792 | 0.792 | 0.792 |
| Required Mass (kg) | ~935 | ~935 | ~792 |
| Bulk Price (USD/ton) | ~480[11][12] | ~480[11][12] | ~480[11][12] |
| Cost (USD) | ~449 | ~449 | ~380 |
| Total Raw Material Cost (USD) | 1744 - 2445 | ~2029 | ~11086 - 11578 |
Table 2: Process and Waste Disposal Cost Analysis per 1000 kg of Product
| Parameter | Route 1: EAA + HH | Route 2: MAA + HH | Route 3: EAA + PH |
| Typical Yield | ~85%[13] | ~97%[14] | ~95%[4] |
| Reaction Time (hours) | 3 - 5[15] | 3[14] | 3 - 5[16] |
| Reaction Temperature (°C) | 60 - 80[15][17] | 50[14] | 50 - 80[16] |
| Purification Method | Recrystallization | Recrystallization | Recrystallization |
| Estimated Waste Generated (kg) | ~200 | ~150 | ~250 |
| Waste Disposal Cost (USD/ton) | 200 - 1000[18][19] | 200 - 1000[18][19] | 200 - 1000[18][19] |
| Estimated Disposal Cost (USD) | 40 - 200 | 30 - 150 | 50 - 250 |
| Estimated Total Production Cost (USD) | 1784 - 2645 | 2059 - 2179 | 11136 - 11828 |
Experimental Protocols
Route 1: Synthesis of this compound from Ethyl Acetoacetate and Hydrazine Hydrate
This protocol is adapted from an industrial synthesis process.[15][17]
-
Charging the Reactor: A suitable reactor is charged with absolute ethanol (B145695).
-
Addition of Reactants: Ethyl acetoacetate is added to the ethanol. The mixture is stirred and heated to approximately 60°C.
-
Controlled Addition: Hydrazine hydrate is added dropwise to the solution while maintaining the temperature.
-
Reaction: The reaction mixture is stirred at 60-80°C for 3-5 hours. The progress of the reaction is monitored by a suitable analytical technique like TLC or HPLC.
-
Crystallization: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
-
Isolation and Purification: The solid product is isolated by filtration, washed with cold ethanol, and then recrystallized from ethanol or an ethanol/water mixture to yield pure this compound.
-
Drying: The purified product is dried under vacuum.
Route 2: Synthesis of this compound from Methyl Acetoacetate and Hydrazine Hydrate
This protocol is based on a high-yield industrial method.[14]
-
Inert Atmosphere: A reaction vessel is purged with nitrogen gas.
-
Reactant Loading: Methanol (B129727) and methyl acetoacetate (0.8 mol equivalent) are added to the reactor and heated to 50°C with stirring.
-
Hydrazine Addition: Hydrazine hydrate (0.808 mol equivalent) is added dropwise over 15 minutes while maintaining the nitrogen atmosphere.
-
Reflux: After the addition is complete, the temperature is raised to reflux, and the reaction is maintained for 3 hours.
-
Precipitation: The reaction mixture is then cooled to 5-10°C over approximately one hour to precipitate the product.
-
Filtration and Washing: The precipitated solid is collected by suction filtration and washed twice with ice-cold methanol.
-
Drying: The final product is dried to obtain 3-methyl-5-pyrazolone with a reported purity of 99.9% and a yield of 97.3%.[14]
Route 3: Synthesis of 1-Phenyl-3-methyl-2-pyrazolin-5-one from Ethyl Acetoacetate and Phenylhydrazine
This process is adapted from a patented industrial synthesis.[16]
-
pH Adjustment: A methanol solution of phenylhydrazine is prepared, and the pH is adjusted to 5.4-7.5 using hydrochloric acid.
-
Addition of β-Keto Ester: Ethyl acetoacetate is added dropwise to the stirred solution while maintaining the temperature between 50-80°C.
-
Initial Reflux: The reaction mixture is refluxed for 3-5 hours.
-
Solvent Removal and Second Reflux: The methanol is distilled off, and the pH is adjusted to neutral. The mixture is then refluxed for an additional 3-5 hours at 70-90°C.
-
Crystallization and Filtration: The reaction mixture is cooled to allow the product to crystallize. The crude product is then collected by filtration.
-
Recrystallization: The crude product is dissolved in a hot methanol-containing solvent and recrystallized to obtain the pure 1-phenyl-3-methyl-2-pyrazolin-5-one.
Mandatory Visualization
Caption: Comparative workflow of the three main synthetic routes.
Caption: Estimated total production cost for each synthetic route.
References
- 1. intratec.us [intratec.us]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. Ethyl Acetate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. ias.ac.in [ias.ac.in]
- 5. CN104628647A - Preparation method of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one - Google Patents [patents.google.com]
- 6. Hydrazine Hydrate 55% Manufacturer,Supplier,Exporter [dongaochem-metal.com]
- 7. indexbox.io [indexbox.io]
- 8. Global Phenylhydrazine Hydrochloride Market 2024 by Manufacturers, Regions, Type and Application, Forecast to 2030 - GlobalInfoResearch [globalinforesearch.com]
- 9. Global Phenylhydrazine Reagent Market Growth (Status and Outlook) 2025-2031 [infinitymarketresearch.com]
- 10. Global Phenylhydrazine Reagent Market 2025 by Manufacturers, Regions, Type and Application, Forecast to 2031 - GlobalInfoResearch [globalinforesearch.com]
- 11. China Market Price: Monthly Avg: Organic Chemical Material: Methyl Acetate | Economic Indicators | CEIC [ceicdata.com]
- 12. April 2025-Market Review | Price & Trade Trends [greengubregroup.com]
- 13. youtube.com [youtube.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Methyl Acetoacetate Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application, Product Type [researchandmarkets.com]
- 16. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 17. jmchemsci.com [jmchemsci.com]
- 18. shapiroe.com [shapiroe.com]
- 19. rmagreen.com [rmagreen.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Methyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-Methyl-2-pyrazolin-5-one is paramount. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, aligning with standard laboratory safety protocols.
The primary and recommended method for the disposal of this compound is to consign it to a licensed hazardous waste disposal contractor.[1][2] In-laboratory treatment or neutralization is strongly discouraged without a thorough, compound-specific risk assessment and validated procedure.[2] Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][3][4] | To protect against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use.[4] | To prevent skin contact. |
| Body Protection | Laboratory coat or a protective suit covering the entire body.[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working in a poorly ventilated area.[1][4] | To avoid inhalation of dust particles. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, in a dedicated hazardous waste container.[2]
-
Sweep up solid material and shovel it into a suitable container for disposal, avoiding dust formation.[1][3]
-
-
Liquid Waste:
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, chemically resistant (e.g., high-density polyethylene (B3416737) for solids), and have a secure, tight-fitting lid.[2][6][7] The container must be kept closed except when adding waste.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include any other components of the waste mixture.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[6]
4. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Complete all required waste disposal forms or manifests as instructed by your EHS department.[2]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[2]
-
Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert neighboring labs.
-
Contact your institution's emergency response number and the EHS department.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Methyl-2-pyrazolin-5-one
This guide provides immediate, essential safety, and logistical information for the proper handling and disposal of 3-Methyl-2-pyrazolin-5-one. Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specification Standards |
| Eye/Face Protection | Chemical safety goggles or eyeglasses. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | Information not specified. |
| Respiratory Protection | A respirator is necessary when workplace conditions warrant its use. | The respiratory protection program must meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][3] |
Operational Plan: Handling and Disposal
I. Pre-Handling Preparations:
-
Ensure the work area is a cool, dry, and well-ventilated space.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[1]
-
Don all required PPE as specified in the table above.
II. Handling Procedure:
-
After handling, wash hands and any exposed skin thoroughly.[1][3]
-
Store the chemical in a tightly sealed container, protected from light, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
III. Disposal Plan:
-
All chemical waste must be classified to determine if it is hazardous, in accordance with US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Consult state and local hazardous waste regulations for complete and accurate classification.[1]
-
Dispose of the contents and container through an approved waste disposal plant.[3]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
